Technical Documentation Center

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate in Biocatalytic Screening

Executive Summary The discovery of plastic-degrading microorganisms has accelerated the demand for high-throughput screening methodologies in protein engineering. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate —commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of plastic-degrading microorganisms has accelerated the demand for high-throughput screening methodologies in protein engineering. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate —commonly known as mono-4-nitrophenyl terephthalate (MpNPT)—is a synthetic, chromogenic substrate engineered specifically to mimic the natural intermediates of polyethylene terephthalate (PET) degradation[1]. By providing a measurable optical readout upon ester bond cleavage, MpNPT enables researchers to bypass low-throughput chromatographic techniques, facilitating rapid kinetic profiling of novel PETases, MHETases, and other plastics-active enzymes (PAZymes)[2],[3].

This whitepaper details the physicochemical properties, mechanistic utility, and self-validating experimental protocols for utilizing MpNPT in advanced biocatalysis workflows.

Chemical Identity and Physicochemical Properties

MpNPT is a rationally designed structural analog of mono-(2-hydroxyethyl) terephthalate (MHET). The substitution of the aliphatic ethylene glycol moiety with a 4-nitrophenyl leaving group is the core modification that grants the molecule its chromogenic properties[3].

Table 1: Physicochemical Profile of MpNPT
PropertyValueContext / Significance
Analyte Name 1-(4-Nitrophenyl) 1,4-BenzenedicarboxylateStandard IUPAC nomenclature[4].
Common Synonyms MpNPT; mono-4-nitrophenyl terephthalateWidely used in enzymatic literature[1],[5].
CAS Number 3557-99-1Unique identifier for procurement[6],[7].
Molecular Formula C₁₄H₉NO₆Defines the mono-ester composition[6].
Average Molecular Weight 287.22 g/mol Used for standard molarity calculations[6],[5].
Monoisotopic Mass 287.043 DaCritical for LC-MS/MS structural verification[4].
InChI Key LUQZCHUHDGHYOE-UHFFFAOYSA-NMachine-readable structural identifier[7],[5].

Mechanistic Role in Biocatalysis: The Causality of Chromogenic Screening

The native intermediate of PET degradation, MHET, lacks a chromophore that absorbs in the visible spectrum. Quantifying its hydrolysis into terephthalic acid (TPA) and ethylene glycol (EG) traditionally requires High-Performance Liquid Chromatography (HPLC), which is a severe bottleneck for screening large mutant libraries.

MpNPT solves this by acting as a surrogate substrate. When an α/β-hydrolase (such as MHETase or the thermophilic CMBase) attacks the ester bond, it releases TPA and 4-nitrophenol (pNP)[1],[2]. The causality behind this design is rooted in the pKa of 4-nitrophenol (~7.15). In a slightly alkaline assay buffer (pH 7.5–8.0), the released 4-nitrophenol rapidly deprotonates into the 4-nitrophenolate anion. This resonance-stabilized anion exhibits a strong, distinct absorbance peak at 400–405 nm, allowing for continuous, real-time spectrophotometric tracking of reaction velocity ( V ).

Pathway MpNPT MpNPT (Substrate) Enzyme MHETase / PAZymes (Biocatalyst) MpNPT->Enzyme Active Site Binding TPA Terephthalic Acid (Metabolite) Enzyme->TPA Ester Hydrolysis pNP 4-Nitrophenolate (Yellow: 405nm) Enzyme->pNP Leaving Group Release

Enzymatic hydrolysis of MpNPT yielding TPA and chromogenic 4-nitrophenolate.

Structural Biology & Enzyme Kinetics

MpNPT is not just a screening tool; it is a vital probe for validating structural hypotheses in enzyme engineering. By comparing the kinetic parameters ( Km​ , kcat​ ) of wild-type enzymes against engineered variants using MpNPT, researchers can deduce the exact functional role of specific amino acid residues.

For example, in the structural characterization of Ideonella sakaiensis MHETase, MpNPT was used to elucidate the substrate-binding pocket[1],[8]:

  • Trp397 (Hydrophobic Interaction): Trp397 is heavily involved in binding the aromatic ring of the substrate. Mutating this residue to a hydrophobic alanine (W397A) alters the binding dynamics, resulting in an increase in enzymatic activity at high substrate concentrations toward MpNPT, albeit with a slight decrease in overall substrate affinity[1].

  • Arg411 (Hydrogen Bonding): Arg411 establishes critical hydrogen bonds with the carboxylate group of the substrate. Differential scanning fluorimetry and kinetic assays revealed that replacing Arg411 with Alanine (R411A) or Glutamine (R411Q) removes the necessary positive charge. This leads to strongly reduced substrate binding and a marked decrease in inhibition by benzoate during MpNPT hydrolysis[1],[8].

Table 2: Impact of MHETase Mutations on MpNPT Hydrolysis
MHETase VariantStructural ModificationKinetic & Binding Impact on MpNPTReference
Wild-Type (WT) NoneBaseline affinity and turnover rate.[1]
W397A Tryptophan AlanineIncreased Vmax​ at high concentrations; slight Km​ increase.[1]
R411A Arginine AlanineLoss of H-bond; strongly reduced substrate binding.[1],[8]
R411Q Arginine GlutamineLoss of positive charge; strongly reduced substrate binding.[1],[8]

Experimental Protocol: High-Throughput Screening Assay

To ensure scientific integrity, any assay utilizing pNP-esters must be designed as a self-validating system . pNP-esters are susceptible to spontaneous auto-hydrolysis in aqueous, alkaline conditions. The following protocol embeds mandatory controls to isolate true enzymatic catalysis from background noise.

Step-by-Step Methodology

Phase 1: Reagent and Standard Preparation

  • Substrate Stock: Dissolve MpNPT in 100% anhydrous DMSO to a concentration of 10 mM. Causality: MpNPT has poor aqueous solubility; DMSO acts as a necessary co-solvent. Keep DMSO 5% in the final reaction to prevent enzyme denaturation.

  • Buffer Setup: Prepare 50 mM Sodium Phosphate buffer, pH 7.5. Causality: A pH of 7.5 ensures that >70% of the released 4-nitrophenol is in its highly absorptive deprotonated state.

  • Standard Curve: Prepare a serial dilution of pure 4-nitrophenol (0 to 500 µM) in the exact assay buffer containing 5% DMSO. Measure the OD at 405 nm to calculate the specific molar extinction coefficient ( ϵ ) for your specific microplate pathlength.

Phase 2: Reaction Assembly (96-Well Microplate) 4. Enzyme Loading: Aliquot 180 µL of buffer containing the purified enzyme (final concentration 10–50 nM) into the experimental wells. 5. Controls:

  • Negative Control (Blank): 180 µL buffer (no enzyme) + 20 µL MpNPT stock. (Measures auto-hydrolysis).
  • Positive Control: 180 µL buffer containing Wild-Type MHETase + 20 µL MpNPT stock.
  • Initiation: Rapidly add 20 µL of the 10 mM MpNPT stock to all wells using a multichannel pipette to initiate the reaction (Final MpNPT = 1 mM).

Phase 3: Kinetic Readout and Analysis 7. Data Acquisition: Immediately place the microplate in a spectrophotometer pre-warmed to the enzyme's optimal temperature (e.g., 30°C for mesophiles, 70°C for thermophilic CMBase[2]). Read absorbance continuously at 405 nm every 30 seconds for 20 minutes. 8. Data Processing: Subtract the ΔOD/min of the negative control from the experimental wells. Use the standard curve's ϵ to convert the corrected ΔOD/min into specific activity ( μmol/min/mg of protein).

Workflow Step1 1. Library & Reagent Prep (Include pNP Standard Curve) Step2 2. Microplate Assembly (Enzyme + Buffer + Controls) Step1->Step2 Step3 3. Substrate Initiation (Add MpNPT in DMSO) Step2->Step3 Step4 4. Kinetic Readout (Continuous OD at 405 nm) Step3->Step4 Step5 5. Data Normalization (Subtract Auto-hydrolysis Blank) Step4->Step5

High-throughput self-validating screening workflow for PAZymes using MpNPT.

Conclusion

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) represents a critical bridge between synthetic chemistry and environmental biotechnology. By providing a reliable, high-contrast optical signal upon ester cleavage, it enables the rapid functional screening of engineered enzymes. When coupled with rigorous, self-validating assay designs, MpNPT allows researchers to confidently map structure-function relationships, ultimately accelerating the development of industrial-scale biocatalysts for plastic waste upcycling.

References

  • 10xchem.com. 3557-99-1 | 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate - 10X CHEM. Available at:[6]

  • LGC Standards. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. Available at:[4]

  • Sigma-Aldrich. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate | 3557-99-1. Available at:[7]

  • MDPI. Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET. Available at:[1]

  • Proceedings.science. DEVELOPMENT OF A COLLECTION OF THERMOPHILIC PLASTICS-ACTIVE ENZYMES. Available at:[2]

  • NIH/PMC. New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes. Available at:[3]

  • INRAE. MpNPT. Available at:[5]

  • ResearchGate. Differential scanning fluorimetry of MHETase with various ligands. Available at:[8]

Sources

Exploratory

Whitepaper: Synthesis and Application of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT)

Executive Summary The global accumulation of polyethylene terephthalate (PET) waste has accelerated the search for biological recycling methodologies. The discovery of PET-degrading enzymes, specifically PETase and MHETa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global accumulation of polyethylene terephthalate (PET) waste has accelerated the search for biological recycling methodologies. The discovery of PET-degrading enzymes, specifically PETase and MHETase from Ideonella sakaiensis, has revolutionized biocatalysis[1]. To accurately screen and engineer these enzymes, researchers require robust, high-throughput model substrates. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate , commonly known as mono-(4-nitrophenyl) terephthalate (MpNPT), serves as the gold standard colorimetric substrate for MHETase activity[2]. This whitepaper provides an in-depth mechanistic guide to the highly selective synthesis of MpNPT and its self-validating application in enzymatic workflows.

Mechanistic Rationale & Application in Biocatalysis

In the biological depolymerization of PET, PETase cleaves the polymer into mono-(2-hydroxyethyl) terephthalate (MHET). Subsequently, MHETase hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol[1].

MpNPT is a structural analogue of MHET. By replacing the aliphatic ethylene glycol moiety with a p-nitrophenyl group, the substrate becomes a self-validating reporter system. When an esterase or MHETase cleaves the ester bond of MpNPT, it releases 4-nitrophenolate, a chromophore that absorbs strongly at 405 nm[2]. This allows researchers to continuously monitor enzyme kinetics (Vmax, Km) in real-time without relying on low-throughput HPLC methods[3].

Retrosynthetic Analysis & Pathway Selection

The primary challenge in synthesizing mono-aryl esters of dicarboxylic acids like TPA is avoiding the formation of statistical mixtures (unreacted starting material, mono-ester, and di-ester).

Direct esterification of TPA with 4-nitrophenol using thionyl chloride (SOCl₂) yields poor selectivity and requires exhaustive chromatographic purification. To achieve the >98% purity required for enzymatic kinetic studies, we employ a Selective Benzyl Monoprotection Strategy .

Causality of Experimental Choices:

  • Monoprotection: Benzyl alcohol is used to selectively protect one carboxylic acid face of TPA. The resulting mono-benzyl terephthalate can be easily isolated from di-benzyl byproducts via simple acid-base extraction.

  • Steglich Esterification: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are utilized to couple the free acid with 4-nitrophenol. This mild condition prevents the formation of polymeric anhydrides that occur when using harsh acyl chlorides[3].

  • Orthogonal Deprotection: Palladium on Carbon (Pd/C) with hydrogen gas selectively cleaves the benzyl ester (C-O bond) via hydrogenolysis. Crucially, the p-nitrophenyl ester remains completely intact under these reductive conditions, yielding pure MpNPT.

SynthesisPathway TPA Terephthalic Acid (TPA) MBT Mono-benzyl Terephthalate TPA->MBT Benzyl Alcohol, H+ (Selective Monoprotection) INT Benzyl 4-Nitrophenyl Terephthalate MBT->INT 4-Nitrophenol DCC, DMAP, DCM PROD 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) INT->PROD H2, Pd/C (Deprotection)

Figure 1: Three-step synthesis pathway of MpNPT via selective benzyl monoprotection.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Mono-benzyl Terephthalate (MBT)
  • Reaction Setup: Suspend 10.0 g of terephthalic acid (TPA) in 100 mL of toluene. Add 6.5 g of benzyl alcohol and 0.5 g of p-toluenesulfonic acid (pTSA).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux for 16 hours until water evolution ceases.

  • Isolation: Cool the mixture and evaporate the toluene. Dissolve the residue in dichloromethane (DCM) and extract with 5% aqueous sodium bicarbonate (NaHCO₃). The mono-ester moves to the aqueous layer, leaving the di-ester in the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2. Filter the precipitated MBT, wash with cold water, and dry under vacuum.

Step 2: Steglich Esterification
  • Activation: Dissolve 5.0 g of MBT and 2.7 g of 4-nitrophenol in 50 mL of anhydrous DCM under nitrogen. Cool to 0 °C.

  • Coupling: Add 0.24 g of DMAP (catalyst), followed by a dropwise addition of DCC (4.4 g) dissolved in 20 mL of DCM[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Purification: Filter off the white dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield Benzyl 4-nitrophenyl terephthalate.

Step 3: Catalytic Hydrogenolysis (Deprotection)
  • Setup: Dissolve 4.0 g of Benzyl 4-nitrophenyl terephthalate in 40 mL of a 1:1 mixture of ethyl acetate and methanol.

  • Catalysis: Add 0.4 g of 10% Pd/C carefully under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Recovery: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield pure MpNPT as a pale yellow solid.

Quantitative Data & Pathway Comparison

To justify the multi-step monoprotection strategy, the table below compares the quantitative outcomes of various synthesis routes for monoalkyl/monoaryl terephthalates.

Synthesis PathwayOverall YieldProduct PurityScalabilityKey Limitation / Causality
Direct Esterification (SOCl₂) < 15%Low (<80%)HighPoor selectivity; generates massive di-ester byproducts requiring tedious column chromatography.
Anhydride Ring-Opening 30 - 40%ModerateLowTerephthalic anhydride is highly unstable and tends to polymerize, leading to irreproducible yields.
Benzyl Monoprotection (Chosen) 60 - 70% > 98% Medium Requires three distinct steps and transition metal catalysis, but guarantees absolute structural selectivity.

Analytical Validation & Enzymatic Workflow

The trustworthiness of the MpNPT synthesis is immediately validated through its application in an enzymatic assay. If the synthesis successfully yielded the mono-ester without di-ester contamination, the baseline absorbance at 405 nm in a neutral buffer will be near zero.

Upon the introduction of a functional hydrolase (e.g., MHETase), the enzyme-substrate complex forms, rapidly cleaving the ester bond to release TPA and the intensely yellow 4-nitrophenolate ion[2].

EnzymaticCleavage SUB MpNPT Substrate COMP Enzyme-Substrate Complex SUB->COMP ENZ MHETase (Hydrolase) ENZ->COMP TPA Terephthalic Acid (TPA) COMP->TPA H2O PNP 4-Nitrophenolate (Yellow, 405 nm) COMP->PNP Cleavage

Figure 2: Enzymatic cleavage of MpNPT by MHETase yielding TPA and colorimetric 4-nitrophenolate.

Self-Validating Assay Protocol:

  • Prepare a 1 mM stock solution of MpNPT in DMSO.

  • Dilute the substrate to a final concentration of 100 µM in 50 mM sodium phosphate buffer (pH 7.5).

  • Add 10 nM of purified MHETase to the cuvette.

  • Monitor the linear increase in absorbance at 405 nm (ε = 18,300 M⁻¹ cm⁻¹) using a spectrophotometer to calculate the specific activity of the enzyme.

References

  • Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • Development of a Collection of Thermophilic Plastics-Active Enzymes Proceedings of the 1st International Conference on Water Energy Food and Sustainability URL: [Link]

  • New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes ACS Sustainable Chemistry & Engineering (PubMed Central) URL:[Link]

Sources

Foundational

Solubility of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate in organic solvents

Technical Guide: Solubility Dynamics and Assay Integration of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) Executive Summary The compound 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, commonly referred to as mono-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Dynamics and Assay Integration of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT)

Executive Summary

The compound 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, commonly referred to as mono-(4-nitrophenyl) terephthalate (MpNPT), is a critical surrogate substrate used in the functional screening and kinetic characterization of plastic-degrading enzymes, such as PETase and MHETase[1]. Because polyethylene terephthalate (PET) is a highly insoluble, semi-crystalline polymer, MpNPT provides a soluble, colorimetric alternative that mimics the terminal ester bonds of PET and its intermediate, MHET[2].

However, the physicochemical nature of MpNPT presents a fundamental challenge: it is highly hydrophobic and prone to precipitation in the aqueous environments required for enzymatic activity. As a Senior Application Scientist, I have structured this guide to detail the causality behind solvent selection, provide empirical solubility data, and establish a self-validating experimental protocol for utilizing MpNPT in biocatalytic assays[3].

Structural Causality & Solvent Dynamics

The molecular architecture of MpNPT consists of a terephthalate core linked via an ester bond to a 4-nitrophenyl leaving group. While the terminal carboxylic acid introduces a degree of polarity, the presence of two bulky aromatic rings drives strong intermolecular π−π stacking.

The Solvation Challenge: Water molecules cannot effectively solvate these bulky hydrophobic rings, leading to rapid aggregation and precipitation in standard biological buffers. To disrupt this aromatic stacking, a polar aprotic solvent is required. Solvents like Dimethyl Sulfoxide (DMSO) feature a highly polar S=O bond that can interact with the nitro and carboxylate groups of MpNPT, while their methyl groups interact with the aromatic rings, effectively dissolving the compound[3]. Furthermore, the aprotic nature of DMSO is critical; protic solvents (like ethanol) can act as nucleophiles over time, causing unintended transesterification of the ester bond and leading to high background signals.

Quantitative Solubility Data

To design a robust assay, the substrate must be concentrated enough in the stock solution to allow for high dilution into the aqueous buffer, thereby minimizing the final solvent concentration.

Table 1: Solubility Profile of MpNPT in Various Solvents

SolventDielectric Constant ( ε )Estimated Solubility LimitAssay Suitability & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 50 mMOptimal. Aprotic nature prevents transesterification. High polarity solvates aromatic rings perfectly for 10 mM stocks.
N,N-Dimethylformamide (DMF) 36.7> 50 mMExcellent. Solubilizes similarly to DMSO, but higher toxicity limits routine benchtop use.
Acetonitrile (MeCN) 37.5~ 20 mMModerate. Good for HPLC pipelines, but high volatility can cause stock concentration drift over time.
Ethanol (EtOH) 24.5< 5 mMPoor. Protic solvent; risks transesterification of the terephthalate ester bond during storage.
Aqueous Buffer (pH 7.5) ~ 80.1< 0.1 mMInadequate. Hydrophobic aromatic stacking causes rapid precipitation without the use of organic co-solvents.

Experimental Protocol: Self-Validating Kinetic Assay

When integrating organic solvents into enzymatic assays, the primary risk is solvent-induced enzyme denaturation. The following protocol is engineered as a self-validating system to ensure that the measured absorbance strictly correlates with enzymatic turnover, free from solvent artifacts[3].

Step 1: Anhydrous Stock Preparation
  • Action: Dissolve MpNPT powder in 100% anhydrous DMSO to achieve a 10 mM stock solution.

  • Causality: Trace water in hygroscopic DMSO will initiate slow auto-hydrolysis of the ester bond during storage, turning the stock yellow and ruining the baseline. Store aliquots at -20°C in desiccated containers.

Step 2: Buffer Matrix Formulation
  • Action: Prepare 100 mM Tris-HCl or Sodium Phosphate (NaPi) buffer, pH 7.5[3].

  • Causality: The pH must be strictly maintained above 7.15 (the pKa​ of the leaving group, 4-nitrophenol). This ensures that upon enzymatic cleavage, the released product exists predominantly as the highly absorptive 4-nitrophenolate anion, maximizing assay sensitivity.

Step 3: Reaction Assembly (96-Well Format)
  • Action: Dispense 190 µL of the buffer matrix containing the target enzyme (e.g., MHETase at 10-50 nM) into a UV-transparent microplate. Initiate the reaction by adding 10 µL of the 10 mM MpNPT stock.

  • Causality: This yields a final substrate concentration of 0.5 mM and a final DMSO concentration of 5% (v/v). Keeping DMSO 5% is vital; higher concentrations strip the essential hydration shell from the enzyme's surface, leading to rapid denaturation and artificial flattening of the Michaelis-Menten curve.

Step 4: Self-Validating Controls

To ensure data integrity, every run must include two parallel controls:

  • Control A (Auto-hydrolysis): 190 µL buffer + 10 µL MpNPT stock (No enzyme). Validates that the substrate is not degrading purely due to the aqueous environment.

  • Control B (Background Absorbance): 190 µL buffer + enzyme + 10 µL pure DMSO (No substrate). Validates that the enzyme preparation itself does not absorb at the target wavelength.

Step 5: Spectrophotometric Measurement
  • Action: Monitor absorbance continuously at 400 nm at 30°C for 15-30 minutes. Calculate specific activity using the molar extinction coefficient of 4-nitrophenolate ( ≈18,000M−1cm−1 at pH 7.5).

Mechanistic Workflow Visualization

G N1 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (Solid MpNPT Powder) N2 Solubilization in Polar Aprotic Solvent (10 mM Stock in 100% Anhydrous DMSO) N1->N2 Overcomes aromatic stacking N3 Aqueous Dilution & Enzyme Integration (100 mM Tris-HCl pH 7.5, <5% DMSO) N2->N3 Prevents aqueous precipitation N4 Biocatalytic Cleavage (Ester Bond Hydrolysis by PETase/MHETase) N3->N4 Substrate presentation to active site N5 Spectrophotometric Detection (Quantification of 4-Nitrophenolate at 400 nm) N4->N5 Release of chromogenic leaving group

Figure 1: Workflow for MpNPT solubilization and enzymatic assay.

References

  • New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes Source: ACS Publications URL:[Link][1]

  • Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

  • Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate Source: ResearchGate / Nature Communications URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) as a Chromogenic Substrate for PET-Degrading Enzymes

Executive Summary The global imperative to mitigate plastic pollution has accelerated the discovery and engineering of enzymes capable of depolymerizing polyethylene terephthalate (PET). A critical bottleneck in this fie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global imperative to mitigate plastic pollution has accelerated the discovery and engineering of enzymes capable of depolymerizing polyethylene terephthalate (PET). A critical bottleneck in this field is the rapid, high-throughput screening of candidate esterases, lipases, and specific PET-degrading enzymes like MHETase. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate , commonly referred to as mono-(4-nitrophenyl) terephthalate (MpNPT) , has emerged as the gold-standard chromogenic surrogate substrate for these workflows[1].

By mimicking the structure of mono-(2-hydroxyethyl) terephthalate (MHET)—the natural intermediate of PET degradation—MpNPT allows researchers to quantify enzymatic activity continuously via UV-Vis spectroscopy, bypassing the need for complex chromatography (HPLC) or mass spectrometry during primary screening[2].

Mechanistic Grounding: Why MpNPT Works

To design a self-validating assay, one must first understand the structural causality of the substrate. PET depolymerization by the Ideonella sakaiensis enzymatic consortium relies on PETase to cleave the polymer into MHET, followed by MHETase, which hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol (EG)[3].

MpNPT substitutes the aliphatic ethylene glycol moiety of MHET with a 4-nitrophenol (pNP) leaving group.

  • Binding Causality: The planar carboxylate group of MpNPT is specifically coordinated by the R411 residue in the active site of MHETase (an α/β -hydrolase). Mutations at this site (e.g., R411A) drastically reduce MpNPT binding, proving that MpNPT accurately reflects the native enzyme-substrate interaction[4].

  • Signal Generation: Upon ester bond cleavage, the released 4-nitrophenol rapidly deprotonates in slightly alkaline buffers (pH > 7.15) to form the 4-nitrophenolate anion. This anion exhibits a strong molar absorptivity at 405 nm, providing a highly sensitive, real-time optical readout[5].

PET_Degradation PET PET Polymer MHET MHET (Natural Substrate) PET->MHET PETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase MpNPT MpNPT (Chromogenic Surrogate) MpNPT->TPA MHETase / Esterases pNP p-Nitrophenol (Absorbance 405 nm) MpNPT->pNP MHETase / Esterases

Figure 1: PET degradation pathway highlighting MpNPT as a chromogenic surrogate for MHET.

Self-Validating Experimental Protocol

This protocol is designed for 96-well microplate formats, enabling the continuous kinetic monitoring of enzyme libraries or whole-cell biocatalysts[6].

Reagent Preparation
  • MpNPT Stock Solution (50 mM): MpNPT is highly hydrophobic and prone to hydrolysis in protic solvents. Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) . Causality: Anhydrous DMSO prevents premature autohydrolysis of the activated ester bond during storage. Store aliquots at -20°C.

  • Assay Buffer (100 mM Sodium Phosphate, pH 7.5): Causality: A pH of 7.5 is strictly chosen as a thermodynamic compromise. It is high enough to ensure >70% of the released pNP is in its ionized, highly absorbing phenolate state (pKa ~7.15), yet low enough to prevent excessive spontaneous autohydrolysis of the MpNPT substrate and maintain MHETase stability[5].

Step-by-Step High-Throughput Assay
  • Standard Curve Generation: Prepare a serial dilution of pure 4-nitrophenol (0 to 100 µM) in the Assay Buffer. Read absorbance at 405 nm to calculate the exact molar extinction coefficient ( ϵ ) for your specific microplate pathlength.

  • Reaction Assembly: To a clear, flat-bottom 96-well plate, add 180 µL of Assay Buffer containing the enzyme of interest (e.g., purified MHETase at 2–10 nM final concentration, or normalized whole-cell biocatalysts at 108 cells/mL)[6].

  • Equilibration: Pre-incubate the plate at the target optimal temperature (typically 25°C to 45°C) for 5 minutes.

  • Initiation: Initiate the reaction by adding 20 µL of diluted MpNPT substrate (final concentration ranging from 10 µM to 100 µM to capture Michaelis-Menten kinetics). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Kinetic Reading: Immediately transfer to a microplate reader. Record the absorbance at 405 nm every 30 seconds for 10–15 minutes.

  • Autohydrolysis Control (Critical): Run parallel wells containing 180 µL Assay Buffer + 20 µL MpNPT (no enzyme). Causality: Activated esters spontaneously hydrolyze in water. Subtracting this background rate from your enzyme rate is mandatory to prevent false-positive activity inflation[7].

Assay_Workflow S1 1. Prepare MpNPT Stock (10-50 mM in anhydrous DMSO) S4 4. Initiate Reaction with MpNPT (Final conc. 10-100 µM) S1->S4 S2 2. Prepare Assay Buffer (100 mM Phosphate, pH 7.5) S3 3. Combine Buffer & Enzyme (Equilibrate to 25-45°C) S2->S3 S3->S4 S5 5. Kinetic Read at 405 nm (Measure pNP release over 10-15 min) S4->S5 Control Negative Control (Buffer + MpNPT only) S4->Control S6 6. Calculate Specific Activity (Subtract Autohydrolysis Baseline) S5->S6 Control->S5 Subtract Background

Figure 2: Self-validating high-throughput screening workflow for MpNPT hydrolysis.

Data Presentation & Kinetic Benchmarks

When characterizing novel PET-degrading enzymes or engineered variants against MpNPT, data should be fitted to the Michaelis-Menten equation. The table below summarizes benchmark quantitative data from recent literature, providing a baseline for assay validation.

Enzyme / Biocatalyst SystemOptimal pHOptimal Temp (°C) Km​ (µM) Vmax​ / ActivityReference
Purified WT MHETase (I. sakaiensis)7.545~15 - 20~5.0 µM/minLoll-Krippleber et al.[5]
MHETase-Tip1 (Yeast Surface Display)7.545~25~8.2 µM/minLoll-Krippleber et al.[5]
MHETase R411A Variant 7.530Significantly IncreasedDecreasedPalm et al.[8]
Glucuronoyl esterase StGe2 8.030N/AComparable to PETArnling Bååth et al.[2]

Critical Parameters & Troubleshooting (E-E-A-T Insights)

As an application scientist, anticipating failure modes is as important as executing the protocol. Pay close attention to the following physical and chemical constraints:

  • The Isosbestic Point Dilemma: If your enzyme strictly requires an acidic pH (e.g., pH 5.0 - 6.0) for optimal stability, measuring at 405 nm will yield artificially low signals because the released 4-nitrophenol remains protonated (colorless). Solution: For acidic enzymes, run the assay as an endpoint rather than continuously. Stop the reaction by adding an equal volume of 1 M Sodium Carbonate ( Na2​CO3​ , pH 10), which immediately denatures the enzyme and forces 100% of the pNP into the yellow phenolate state for accurate reading.

  • Substrate Precipitation: MpNPT has limited aqueous solubility. If the final assay concentration exceeds 150 µM, the substrate may precipitate, causing light scattering that mimics false absorbance spikes. Solution: Keep final MpNPT concentrations 100 µM, or add a mild surfactant (e.g., 0.01% Triton X-100) if screening highly hydrophobic enzyme pockets.

  • Crude Lysate Interference: Unlike fluorogenic substrates, chromogenic assays at 405 nm can suffer from background absorbance if crude bacterial/yeast lysates are heavily pigmented[1]. Always blank the spectrophotometer with a well containing the crude lysate and buffer without the MpNPT substrate.

References

  • [1][2] Arnling Bååth, J., et al. (2024). New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • [3] Maurya, A., et al. (2021). Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET. International Journal of Molecular Sciences, 22(20), 11220. URL:[Link]

  • [4][8][9] Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate. Nature Communications, 10, 1717. URL:[Link]

  • [5][6][7][10] Loll-Krippleber, R., et al. (2022). Development of a yeast whole-cell biocatalyst for MHET conversion into terephthalic acid and ethylene glycol. Microbial Cell Factories, 21, 280. URL:[Link]

Sources

Application

Advanced Methodologies for the Synthesis and Application of Nitrophenyl Ester-Functionalized Polymers

Executive Summary & Mechanistic Grounding For researchers and drug development professionals, nitrophenyl ester derivatives offer a highly versatile toolkit for engineering smart polymeric systems. Depending on the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

For researchers and drug development professionals, nitrophenyl ester derivatives offer a highly versatile toolkit for engineering smart polymeric systems. Depending on the specific isomer and substitution pattern, these moieties serve two distinct, highly valuable functions in polymer chemistry:

  • Photocleavable Scaffolds (o-Nitrobenzyl Esters): The o-nitrobenzyl (o-NB) group is the gold standard for photoresponsive polymers[1]. Upon irradiation with UV light (typically 365 nm), the o-NB ester undergoes a Norrish type II-like intramolecular photochemical rearrangement. This forms a transient aci-nitro intermediate, which subsequently cleaves to yield a hydrophilic carboxylic acid and an o-nitrosobenzaldehyde byproduct[2][3]. This hydrophobic-to-hydrophilic transition is the causal mechanism driving the dissolution of positive-tone photoresists and the triggered dissociation of drug-delivering polymersomes[3][4].

  • Amine-Reactive Conjugation Hubs (p-Nitrophenyl Esters): Conversely, p-nitrophenyl (p-NP) esters are not primarily used for photocleavage, but rather as highly efficient active esters for post-polymerization modification. The strong electron-withdrawing nature of the para-nitro group stabilizes the phenoxide anion, making it an exceptional leaving group during aminolysis. This allows for the rapid, mild conjugation of amine-containing targeting peptides or therapeutics to polymer backbones like N-(2-hydroxypropyl)methacrylamide (HPMA)[1][5].

Mechanism ONB Polymer-o-Nitrobenzyl Ester (Hydrophobic) UV UV Irradiation (365 nm) ONB->UV Intermediate aci-Nitro Intermediate (Transient) UV->Intermediate Products Carboxylic Acid (Hydrophilic) + o-Nitrosobenzaldehyde Intermediate->Products

Photochemical cleavage mechanism of o-nitrobenzyl esters under UV irradiation.

Strategic Workflows in Polymer Synthesis

The integration of nitrophenyl esters into polymer architectures dictates the synthetic strategy. Because nitroaromatic groups can act as radical scavengers and strongly retard conventional free-radical polymerization, researchers must carefully select between controlled polymerization techniques (like RAFT) or post-polymerization modification[3].

Workflow Start Nitrophenyl Ester Polymer Synthesis Path1 Pre-Polymerization (Monomer Synthesis) Start->Path1 Path2 Post-Polymerization Modification Start->Path2 Path3 Active Ester Conjugation Start->Path3 Monomer Synthesize o-Nitrobenzyl Acrylate (NBA) Path1->Monomer Polymer Synthesize Poly(amic acid) Precursor Path2->Polymer Active Copolymerize HPMA with p-Nitrophenyl Ester Monomer Path3->Active RAFT RAFT Polymerization (e.g., PDMA-b-PNBA) Monomer->RAFT App1 Photoresponsive Polymersomes RAFT->App1 Esterify Esterification with 4,5-Dimethoxy-o-nitrobenzyl Br Polymer->Esterify App2 Positive-Tone Photoresists Esterify->App2 Aminolysis Aminolysis with Drug/Peptide Active->Aminolysis App3 Targeted Drug Delivery Conjugates Aminolysis->App3

Workflow of nitrophenyl ester pathways for photosensitive polymer synthesis.

Experimental Protocols

Protocol 1: Post-Polymerization Esterification for Positive-Tone Polyimides

Objective: Create an intrinsically photosensitive polyimide (PSPI) without the need for external photoinitiators. Causality & Design Choice: Synthesizing the polymer backbone first prevents the photolabile group from being destroyed during harsh polymerization conditions. We utilize 4,5-dimethoxy-2-nitrobenzyl bromide because the methoxy electron-donating groups red-shift the absorption maximum, allowing efficient cleavage at 365 nm (i-line) rather than requiring damaging deep-UV exposure[2][4].

Step-by-Step Methodology:

  • Precursor Synthesis: In a dry flask under N₂, dissolve 3,5-diaminobenzoic acid and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in N-Methyl-2-pyrrolidone (NMP). Stir at 0°C for 24 hours to yield a carboxylic acid-functionalized poly(amic acid)[2].

  • Chemical Imidization: Add pyridine and acetic anhydride to the mixture. Causality: Pyridine acts as a base catalyst while acetic anhydride acts as a dehydrating agent, allowing ring-closure (imidization) at a mild 60°C, preventing thermal degradation[2]. Precipitate in methanol and dry.

  • Esterification: Dissolve the polyimide in N,N-Dimethylacetamide (DMAc). Add K₂CO₃ and a sub-stoichiometric amount of 4,5-dimethoxy-2-nitrobenzyl bromide. Stir at 60°C for 24 hours[4]. Precipitate in deionized water to isolate the photosensitive polyimide.

  • Self-Validating System: Spin-coat the polymer onto a silicon wafer. Expose half the wafer to 365 nm UV light (1500 mJ/cm²). Immerse in 2.38 wt% tetramethylammonium hydroxide (TMAH) for 60 seconds[2]. Validation: Only the UV-exposed region will dissolve, confirming successful photogeneration of the base-soluble carboxylic acid[2][4].

Protocol 2: RAFT Polymerization of Amphiphilic Block Copolymers

Objective: Synthesize poly(N,N'-dimethylacrylamide)-b-poly(o-nitrobenzyl acrylate) (PDMA-b-PNBA) for photoresponsive polymersomes. Causality & Design Choice: The o-nitrobenzyl group severely retards standard free-radical polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) is employed to suppress termination events, allowing the controlled growth of the hydrophobic PNBA block from a hydrophilic PDMA macro-chain transfer agent (macro-CTA)[3].

Step-by-Step Methodology:

  • Monomer Synthesis: Dissolve 2-nitrobenzyl alcohol and triethylamine in THF at 0°C. Dropwise add acryloyl chloride. Stir for 2 hours, filter the triethylamine hydrochloride salts, and purify via column chromatography to isolate o-nitrobenzyl acrylate (NBA)[3].

  • RAFT Polymerization: In a Schlenk flask, combine the NBA monomer, PDMA macro-CTA, and AIBN initiator. Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen (which would otherwise quench the radicals). Heat the bulk mixture to 80°C for the desired time to control the hydrophobic block length[3].

  • Self-Validating System: Dissolve the purified block copolymer in a solvent and irradiate at 365 nm. Monitor via UV-Vis spectroscopy. Validation: You must observe a decrease in absorbance at 350 nm and an increase at 245 nm and 325 nm. The generation of strict isosbestic points at 263 nm and 289 nm mathematically proves a clean, singular photochemical transition from the ester to the cleaved acid and o-nitrosobenzaldehyde without side reactions[3].

Protocol 3: Aminolysis of p-Nitrophenyl Active Esters for Drug Conjugation

Objective: Conjugate an amine-bearing targeting peptide to an HPMA copolymer backbone. Causality & Design Choice: N-methacryloyl-glycylglycyl-p-nitrophenyl ester (MA-GG-ONp) is copolymerized with HPMA. The p-nitrophenyl group is stable enough for long-term storage as a dry powder but highly reactive toward primary amines at physiological or slightly basic pH, ensuring near-quantitative drug loading without the need for coupling reagents like EDC/NHS[1][5].

Step-by-Step Methodology:

  • Copolymerization: Synthesize the precursor polymer by free-radical copolymerization of HPMA and MA-GG-ONp using AIBN in DMSO at 60°C[5]. Precipitate into acetone/ether.

  • Aminolysis: Dissolve the polymer in anhydrous DMF. Add the amine-containing peptide/drug and a catalytic amount of N,N-diisopropylethylamine (DIPEA) to ensure the amine is deprotonated (nucleophilic). Stir at room temperature for 12 hours.

  • Self-Validating System: The reaction mixture will turn distinctively yellow as the p-nitrophenoxide anion is released. Validation: Quantify the release of p-nitrophenol by measuring UV-Vis absorbance at 400 nm. The molar amount of released p-nitrophenol directly correlates to the exact number of conjugated drug molecules, providing a self-contained assay for conjugation efficiency[1][5].

Quantitative Data Summary

The following table summarizes the distinct physicochemical parameters and validation metrics for the nitrophenyl ester systems described above:

Polymer SystemNitrophenyl DerivativePrimary FunctionStimulus / ReagentKey Validation Metric
Polyimide Photoresist 4,5-Dimethoxy-2-nitrobenzyl esterPositive-tone patterning365 nm UV (1500 mJ/cm²)Solubility switch in 2.38% TMAH
Amphiphilic Polymersome o-Nitrobenzyl acrylate (NBA)Hydrophobic block / Photocleavage365 nm UVIsosbestic points at 263 nm & 289 nm
HPMA Copolymer p-Nitrophenyl active esterAmine-reactive drug conjugationPrimary amines (Aminolysis)p-Nitrophenol release (Abs at 400 nm)

References

  • BenchChem. Application Notes: Synthesis of Photosensitive Polyimides Using 4-Aminobenzyl Alcohol. BenchChem. 4

  • Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. JBNU.2

  • Advances in Functionalized Photosensitive Polymeric Nanocarriers. MDPI. 1

  • Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications. NIH. 3

  • Aminolyses of monomeric and polymeric 4-nitrophenyl esters of N-methacrylolamino acids. ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.

The selective mono-esterification of a symmetric dicarboxylic acid like terephthalic acid presents a significant challenge: preventing the formation of the diester byproduct while maximizing the yield of the desired monoester. This guide addresses this core issue through a detailed exploration of reaction principles, optimized protocols, and systematic troubleshooting.

Section 1: Synthesis Overview and Mechanism

The target molecule, 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, is a mono-ester of terephthalic acid. Its synthesis is most commonly approached via direct esterification of terephthalic acid with 4-nitrophenol. The primary challenge lies in controlling the stoichiometry and reaction conditions to favor mono-esterification over the thermodynamically competitive di-esterification.

Two prevalent methods for this esterification are:

  • Fischer-Speier Esterification : An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the product, water, a byproduct, must be removed.[2][3]

  • Steglich Esterification : A milder method that uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid.[4] This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification.[4]

Reaction Mechanism: Steglich Esterification

The Steglich method is often preferred for its mild conditions and higher selectivity. The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.[4]

Steglich_Esterification Steglich Esterification Mechanism terephthalic_acid Terephthalic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate terephthalic_acid->o_acylisourea + DCC dcc DCC dcc->o_acylisourea dmap_intermediate Acyl-DMAP Intermediate (Active Ester) o_acylisourea->dmap_intermediate + DMAP - DCU dcu Dicyclohexylurea (DCU) (Byproduct) o_acylisourea->dcu nitrophenol 4-Nitrophenol (R'-OH) ester 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (Ester) nitrophenol->ester dmap DMAP dmap->dmap_intermediate dmap_intermediate->ester + 4-Nitrophenol - DMAP (regenerated)

Caption: Mechanism of DCC/DMAP-catalyzed Steglich Esterification.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. What are the most likely causes?

Answer: A low or non-existent yield can stem from several factors, from reagent quality to suboptimal reaction conditions. Systematically investigating the following possibilities can help identify the root cause:

  • Cause 1: Poor Reagent Quality or Presence of Water

    • Explanation: Carboxylic acids can be hygroscopic, and the presence of water can interfere with the reaction, particularly in DCC-mediated couplings where water can consume the activated intermediate.[5] Solvents must be anhydrous, as DCC will react with water.

    • Solution:

      • Ensure terephthalic acid and 4-nitrophenol are dry. Dry them in a vacuum oven if necessary.

      • Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

      • Store DCC and DMAP in desiccators to prevent hydrolysis.

  • Cause 2: Ineffective Activation of Carboxylic Acid (Steglich Method)

    • Explanation: The O-acylisourea intermediate is crucial for the reaction to proceed. If DCC is old or has been improperly stored, it may be inactive.[4]

    • Solution:

      • Use fresh, high-quality DCC.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Cause 3: Suboptimal Stoichiometry

    • Explanation: To favor the formation of the mono-ester, terephthalic acid should be used in excess relative to 4-nitrophenol. A 1:1 ratio or an excess of the nitrophenol will inevitably lead to the formation of the di-substituted product, reducing the yield of the desired mono-ester.

    • Solution:

      • Carefully control the stoichiometry. A molar ratio of 2:1 or 3:1 (Terephthalic Acid : 4-Nitrophenol) is a good starting point to suppress diester formation.

      • Add the limiting reagent (4-nitrophenol) slowly to the reaction mixture to maintain a high concentration of the dicarboxylic acid.

  • Cause 4: Inefficient Water Removal (Fischer Method)

    • Explanation: Fischer esterification is an equilibrium process. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants.[3]

    • Solution:

      • Use a Dean-Stark apparatus to azeotropically remove water as it forms.[6] Toluene is a common solvent for this purpose.

      • Employ a large excess of the alcohol reactant if it is inexpensive and easily removed. However, for this specific synthesis, this is not recommended as it would favor di-esterification.

Problem: Product is Impure and Contaminated with Byproducts

Question: My NMR spectrum shows unreacted starting materials and a significant amount of a second product, likely the diester. How can I improve the purity?

Answer: The presence of starting materials and the di-substituted byproduct, 1,4-bis(4-nitrophenyl) terephthalate, is the most common purity issue.

  • Cause 1: Formation of the Diester

    • Explanation: As the reaction progresses, the desired mono-ester product still possesses a free carboxylic acid group that can be activated and react with another molecule of 4-nitrophenol.

    • Solution:

      • Stoichiometric Control: As mentioned, use a significant excess of terephthalic acid.

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-extending the reaction time can increase the amount of diester formed.

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity, favoring the kinetic mono-ester product.

  • Cause 2: Ineffective Purification

    • Explanation: The starting materials, mono-ester, and di-ester have different polarities and solubilities, which can be exploited for purification.

    • Solution:

      • Acid-Base Extraction: After the reaction, the excess terephthalic acid and the mono-ester product can be separated from the neutral di-ester and 4-nitrophenol by washing with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic components will move to the aqueous layer as their carboxylate salts. Subsequent acidification of the aqueous layer will precipitate the terephthalic acid and the desired mono-ester.

      • Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Ethanol or ethanol/water mixtures are often effective.[7]

      • Column Chromatography: For high-purity requirements, silica gel chromatography is the most effective method. A solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the non-polar diester from the more polar mono-ester and any remaining starting materials.

Troubleshooting_Flowchart start Low Yield or Impure Product q1 Check Stoichiometry. Is Terephthalic Acid in >2x excess? start->q1 a1_no Adjust ratio to 2:1 or 3:1 (Acid:Phenol) to favor mono-ester. q1->a1_no No q2 Are reagents and solvents anhydrous? q1->q2 Yes a1_no->q2 a2_no Dry reagents and use anhydrous solvents. q2->a2_no No q3 Is purification effective? q2->q3 Yes a2_no->q3 a3_no Implement acid-base extraction followed by recrystallization or column chromatography. q3->a3_no No end Improved Yield and Purity q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the reaction's progress?

    • A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) to separate the starting materials from the mono-ester and di-ester products. The spots can be visualized under UV light. The mono-ester should have an Rf value between that of the highly polar terephthalic acid (which often stays at the baseline) and the less polar diester.

  • Q2: Can I use terephthaloyl chloride instead of terephthalic acid?

    • A2: Yes, using terephthaloyl chloride is an excellent alternative. The reaction with 4-nitrophenol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, is much faster and is not reversible. This method avoids the need for water removal or coupling agents like DCC. However, terephthaloyl chloride is highly reactive and moisture-sensitive, requiring careful handling.

  • Q3: How do I confirm the identity and purity of my final product?

    • A3: A combination of techniques should be used:

      • ¹H NMR Spectroscopy: This will confirm the structure by showing the characteristic aromatic protons of both the terephthalate and nitrophenyl rings in the correct integration ratios. The presence of the carboxylic acid proton (often a broad singlet above 10 ppm) is a key indicator of the mono-ester.

      • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester (~1720-1740 cm⁻¹) and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

      • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

      • Mass Spectrometry: To confirm the molecular weight of the product.

  • Q4: Are there alternative strategies for selective mono-esterification?

    • A4: Yes, advanced strategies exist. One approach involves adsorbing the dicarboxylic acid onto a solid support like alumina.[8][9] This method relies on one carboxyl group binding to the alumina surface, leaving the other free to react selectively.[8] Another strategy involves using protecting groups to temporarily block one of the carboxylic acid functional groups, allowing the other to be esterified, followed by a deprotection step.[10][11]

Section 4: Optimized Experimental Protocol (Steglich Esterification)

This protocol is designed to maximize the yield of the mono-ester by carefully controlling stoichiometry and reaction conditions.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N2) reagents 2. Add Reagents - Terephthalic Acid (2.0 eq) - DMAP (0.1 eq) - Anhydrous DCM setup->reagents cool 3. Cool to 0°C reagents->cool add_dcc 4. Add DCC (1.1 eq) - Stir for 15 min cool->add_dcc add_phenol 5. Add 4-Nitrophenol (1.0 eq) - Dissolved in DCM - Add dropwise add_dcc->add_phenol react 6. Reaction - Stir at RT for 12-24h - Monitor by TLC add_phenol->react filter 7. Workup: Filter DCU - Filter off white precipitate react->filter wash 8. Workup: Acid-Base Wash - Wash with NaHCO3 (aq) - Acidify aqueous layer (HCl) filter->wash extract 9. Extraction & Drying - Extract with EtOAc - Dry over Na2SO4 wash->extract purify 10. Purification - Recrystallize (Ethanol) or Column Chromatography extract->purify characterize 11. Characterization - NMR, IR, MP purify->characterize

Caption: Step-by-step workflow for the optimized synthesis protocol.

Materials:

  • Terephthalic Acid (TPA)

  • 4-Nitrophenol (4-NP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add terephthalic acid (2.0 equivalents) and DMAP (0.1 equivalents). Add anhydrous DCM.

  • Activation: Cool the stirred suspension to 0°C in an ice bath. Add DCC (1.1 equivalents) in one portion. Stir the mixture at 0°C for 15-20 minutes.

  • Addition of Nucleophile: In a separate flask, dissolve 4-nitrophenol (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC.

  • Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU. Wash the precipitate with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (to remove DMAP), followed by water, and then brine.

  • Isolation of Product: To separate the product from unreacted terephthalic acid, extract the organic layer with a saturated NaHCO₃ solution. The desired product and excess TPA will move to the aqueous layer.

  • Carefully acidify the aqueous layer with 1M HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and melting point analysis.

Section 5: Data Summary Table

The following table provides a general guide to the reaction parameters and expected outcomes. Optimal conditions may vary based on the specific scale and equipment used.

ParameterRecommended ConditionRationale / Expected Outcome
Reactant Ratio 2:1 to 3:1 (TPA : 4-NP)Suppresses the formation of the di-substituted byproduct.
Coupling Agent DCC (1.1 - 1.2 eq. to 4-NP)Activates the carboxylic acid for nucleophilic attack.
Catalyst DMAP (0.05 - 0.1 eq. to 4-NP)Acts as an acyl-transfer catalyst to accelerate the reaction.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and does not interfere with the reaction.
Temperature 0°C to Room TemperatureMild conditions prevent side reactions and degradation.
Reaction Time 12 - 24 hoursShould be optimized by monitoring with TLC to prevent diester formation.
Expected Yield 60 - 80% (after purification)Yield is highly dependent on effective purification to remove byproducts.

References

  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 107(5), 1365–1369. [Link]

  • Ciriminna, R., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18(24), 6553-6558. [Link]

  • Han, S., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 14(44), 32354-32360. [Link]

  • Yamagishi, A., & Soma, M. (1981). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 959-962. [Link]

  • Reutskyy, V., et al. (2014). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Chemistry & Chemical Technology, 8(3), 283-288. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kass, I. J., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100729. [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • University of Bath. Synthesis of 1-(4-nitrophenyl)-1,4,8,11-tetraaza-cyclotetradecane. [Link]

  • Zarei, M., et al. (2018). Comparison of Purification Methods to Purify Recombinant Bromelain from Escherichia coli BL21-A1. Malaysian Journal of Analytical Sciences, 22(5), 874-882. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Pimlott, S. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 944-953. [Link]

  • Liu, H., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7568. [Link]

  • Indorkar, D., et al. (2013). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazoline Derivative and antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 735-738. [Link]

  • Pimlott, S. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 944-953. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Gresham, W. L. (1949). U.S. Patent No. 2,479,066. U.S.
  • Lee, J., et al. (2023). European Patent No. EP4288485A1.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-28. [Link]

  • Neliti. (2024). Protecting Groups for Organic Synthesis. [Link]

  • Beilstein Journals. (2020). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Cheméo. Chemical Properties of Terephthalic acid, butyl 4-nitro-3-methylbenzyl ester. [Link]

  • Caldwell, J. R., & Gilkey, R. (1957). U.S. Patent No. 2,808,428. U.S.
  • Loiseau, T., et al. (2010). AlF.1,4-benzenedicarboxylate: synthesis and absorption properties. Dalton Transactions, 39(7), 1722-1725. [Link]

  • El-Ghamry, H. A., & Gomaa, M. M. (2012). Synthesis and characterization of transition metal coordination polymers derived from 1,4-benzenedicarboxylate and certain azole. Turkish Journal of Chemistry, 36(4), 629-642. [Link]

  • Kim, D. W., et al. (1998). German Patent No. DE19723214A1.
  • Pápai, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1854. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • University of Nottingham. (2006). Industrial Synthesis of Terephthalic Acid in Near/Supercritical Water. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Welcome to the technical support center for the purification of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar nitro-aromatic esters. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, ensuring a deeper understanding and more effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial purification technique for crude 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate?

A1: For the initial, or "first-pass," purification of crude 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, column chromatography is highly recommended.[1][2] This technique is exceptionally versatile for separating the desired product from unreacted starting materials, by-products, and other impurities generated during synthesis.[1][3] The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.[3]

The polarity of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, influenced by the nitro group and the ester linkages, allows for effective separation from both more polar and less polar impurities by carefully selecting the solvent system (mobile phase).[1]

Q2: How do I select the appropriate solvent system for column chromatography?

A2: The choice of solvent system, or eluent, is critical for achieving good separation. The principle is to find a solvent or solvent mixture that allows the desired compound to move down the column at a moderate rate, while the impurities either move much faster or much slower.

A systematic approach is to use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.

Commonly Used Solvent Systems for Nitro-Aromatic Esters:

Solvent SystemPolarityTypical Application
Hexane/Ethyl AcetateLow to MediumA versatile starting point for many organic compounds. The ratio can be adjusted to fine-tune the polarity.
Dichloromethane/HexaneLow to MediumGood for compounds that are sensitive to more polar solvents.
Toluene/Ethyl AcetateMediumThe aromatic nature of toluene can offer different selectivity for aromatic compounds.[4]

Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) until the desired separation is observed on the TLC plate.

Q3: My compound is not dissolving in common recrystallization solvents. What should I do?

A3: If 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate fails to dissolve in a chosen solvent even with heating, the solvent is likely not polar enough.[5] For nitroaromatic compounds, alcoholic solvents like ethanol or methanol are often a good starting point.[5] If single solvents fail, a solvent mixture can be effective.

Troubleshooting Solvent Selection for Recrystallization:

  • Test Solubility: Use small amounts of your crude product to test its solubility in various solvents at both room temperature and upon heating.

  • Consider Solvent Mixtures: If your compound is very soluble in one solvent and poorly soluble in another, a solvent-pair system can be ideal. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the point of saturation). Allow this mixture to cool slowly.[5]

Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is a common issue with highly impure compounds.[5]

Solutions for Oiling Out:

  • Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.[5]

  • Increase the Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[6]

  • Pre-Purification: If the crude product is very impure, a preliminary purification step, such as a quick filtration through a plug of silica or a solvent wash, can remove impurities that inhibit crystallization.[5]

Troubleshooting Guides

Guide 1: Poor Separation in Column Chromatography

Problem: The desired product co-elutes with impurities, resulting in impure fractions.

Causality: This often stems from an inappropriate mobile phase polarity or overloading the column. If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, leading to poor separation. Conversely, if the eluent is not polar enough, the compounds may not move at all.

Troubleshooting Workflow:

Caption: Troubleshooting poor column chromatography separation.

Detailed Steps & Explanations:

  • Optimize the Mobile Phase: As outlined in the workflow, adjusting the solvent ratio is the first step. For compounds with very similar polarities, a shallow gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation.[4]

  • Check for Overloading: A common mistake is loading too much crude material onto the column. This saturates the stationary phase and prevents proper separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading Technique: For better resolution, consider "dry loading." This involves dissolving the crude product in a minimal amount of a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to create a dry, free-flowing powder. This powder is then carefully added to the top of the column.[4]

Guide 2: Low Yield After Recrystallization

Problem: A significant loss of product is observed after the recrystallization process.

Causality: Low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Protocol for Maximizing Recrystallization Yield:

Sources

Troubleshooting

Technical Support Center: Optimizing Nitrophenyl Esterification

Welcome to the Technical Support Center for active ester synthesis. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of p-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active ester synthesis. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of p-nitrophenyl esters—a critical intermediate in peptide synthesis, native chemical ligation, and bioconjugation.

Mechanistic Troubleshooting & FAQs

Q: Why is my p-nitrophenyl ester yield consistently below 50%, and how do I prevent N-acylurea formation? A: Low yields in carbodiimide-mediated esterifications (Steglich esterification) are almost exclusively caused by the 1,3-rearrangement of the highly reactive O-acylisourea intermediate into a thermodynamically stable, unreactive N-acylurea dead-end product[1]. The Causality: When N,N'-dicyclohexylcarbodiimide (DCC) activates your carboxylic acid, the resulting O-acylisourea is susceptible to intramolecular rearrangement[1]. If the nucleophilic attack by p-nitrophenol is too slow (which is common due to its lower nucleophilicity compared to aliphatic alcohols), the rearrangement outpaces ester formation[2]. The Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst (typically 5-10 mol%)[2]. DMAP is a stronger nucleophile than p-nitrophenol; it rapidly attacks the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate[3]. This intermediate cannot undergo the 1,3-rearrangement and reacts efficiently with p-nitrophenol to yield the desired active ester, regenerating the DMAP[4].

Q: I am using DCC, but my product is contaminated with a persistent white precipitate. How do I resolve this? A: The white precipitate is dicyclohexylurea (DCU), the stoichiometric byproduct of DCC hydration[3]. The Causality: As DCC facilitates the formal dehydration between the carboxylic acid and the phenol, it is converted into DCU. While DCU is largely insoluble in dichloromethane (DCM), trace amounts remain soluble and co-elute during silica gel chromatography[5]. The Solution: To achieve >99% purity, cool the crude reaction mixture to -20 °C for 2 hours before filtration to precipitate the maximum amount of DCU[6]. Alternatively, substitute DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC generates a water-soluble urea byproduct that can be effortlessly removed during a standard aqueous wash (e.g., 0.1 M HCl followed by brine)[3].

Q: Can I use p-nitrophenyl esters for sterically hindered amino acids without risking racemization? A: Yes, but temperature control and reagent stoichiometry are critical. The Causality:p-Nitrophenyl esters are highly valued in peptide synthesis because they are stable enough for isolation yet reactive enough to form amide bonds under mild conditions[7]. However, over-activation or prolonged exposure to basic conditions (excess DMAP) can induce enolization or oxazolone formation at the α-carbon, leading to epimerization[8]. The Solution: Maintain the reaction at 0 °C during the initial activation phase and strictly limit DMAP to catalytic amounts (5 mol%)[6]. For highly sensitive substrates, consider using pentafluorophenol (PFP) as an alternative, though p-nitrophenol remains highly efficient for standard native chemical ligation precursors[9].

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the mechanistic pathways of the Steglich esterification, highlighting the critical role of DMAP in diverting the reaction away from the N-acylurea dead-end.

G A Carboxylic Acid + DCC (Substrates) B O-acylisourea (Reactive Intermediate) A->B Activation (0°C, DCM) H Dicyclohexylurea (DCU) (Insoluble Byproduct) A->H Carbodiimide Consumption C N-acylurea (Dead-end Byproduct) B->C Slow 1,3-rearrangement (Without DMAP) E Acyl-pyridinium Salt (Active Ester Intermediate) B->E Fast Acyl Transfer D DMAP Catalyst D->E Catalysis G p-Nitrophenyl Ester (Target Product) E->G Nucleophilic Attack F p-Nitrophenol (Nucleophile) F->G Addition

Steglich esterification mechanism showing DMAP-mediated bypass of N-acylurea formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes an observable checkpoint to confirm mechanistic success before proceeding[6].

Standard Protocol: Synthesis of p-Nitrophenyl Active Esters

Phase 1: Activation (0 °C)

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar)[6].

  • Catalyst Addition: Add 0.05 equivalents (5 mol%) of DMAP.

  • Coupling Agent: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of DCC (or EDC·HCl).

    • Self-Validation Checkpoint 1: If using DCC, the solution should become cloudy within 15–30 minutes as insoluble DCU begins to precipitate[10]. If the solution remains perfectly clear, the DCC may have degraded (hydrolyzed to DCU in the bottle due to moisture), and activation has failed.

Phase 2: Esterification 4. Nucleophile Addition: Dissolve 1.2 to 1.5 equivalents of p-nitrophenol in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated mixture at 0 °C[6]. 5. Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (typically Hexanes/Ethyl Acetate). The p-nitrophenol spot (yellowish, highly UV active) should diminish, and a new, less polar spot (the p-nitrophenyl ester) should emerge.

Phase 3: Workup and Purification 6. Filtration: Cool the mixture to -20 °C for 2 hours, then filter through a Celite pad to remove precipitated DCU. Wash the filter cake with cold DCM. 7. Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:

  • 0.1 M HCl (to remove DMAP and unreacted basic amines).

  • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and excess p-nitrophenol).

  • Self-Validation Checkpoint 3: The aqueous bicarbonate layer will turn bright yellow due to the formation of the water-soluble p-nitrophenoxide anion[8]. Repeat this wash until the aqueous layer is colorless.

  • Brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace DCU or p-nitrophenol remains[6].

Quantitative Optimization Data

Use the following empirically derived parameters to troubleshoot and optimize your specific reaction conditions.

ParameterStandard ConditionHindered SubstratesTroubleshooting / Causality
Carboxylic Acid 1.0 eq1.0 eqBaseline limiting reagent.
p-Nitrophenol 1.2 - 1.5 eq2.0 - 3.0 eqExcess drives the equilibrium and ensures complete consumption of the O-acylisourea[1].
DCC / EDC 1.1 eq1.5 eqSlight excess ensures full activation. If using EDC, the water-soluble urea simplifies workup[3].
DMAP 0.05 eq (5 mol%)0.1 - 0.2 eqHigher DMAP accelerates acyl transfer for bulky acids but increases the risk of racemization[1].
Solvent Anhydrous DCMDMF / DCM mixDCM limits side reactions. DMF is used only if the peptide/acid is insoluble in DCM[5].
Temperature 0 °C → RT0 °C → 40 °CHeat is rarely needed but can force sluggish reactions. High heat promotes epimerization[11].
Expected Yield 75% - 90%50% - 70%Yields drop for hindered substrates due to competing hydrolysis or N-acylurea formation[1].

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, commonly referred to as mono-4-nitrophenyl terephthalate (MpNPT). MpNPT is a critical synthetic su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, commonly referred to as mono-4-nitrophenyl terephthalate (MpNPT). MpNPT is a critical synthetic substrate utilized globally for the biochemical characterization of PET-degrading enzymes, such as PETase and MHETase1[1].

Due to the bifunctional reactivity of terephthaloyl chloride, selectively synthesizing the mono-ester is chemically challenging. Researchers frequently encounter cross-contamination from bis(4-nitrophenyl) terephthalate (the di-ester), terephthalic acid (TPA), and unreacted 4-nitrophenol (4-NP). This guide provides field-proven insights, a self-validating experimental workflow, and mechanistic troubleshooting to ensure high-purity MpNPT production.

Process Visualization: Synthesis & Purification Workflow

Workflow Start Terephthaloyl Chloride + Sodium 4-Nitrophenolate Reaction Esterification in Diethyl Ether (0°C to RT, 12h) Start->Reaction Hydrolysis Base Addition & Hydrolysis (Na2CO3/NaHCO3, pH 8.5) Reaction->Hydrolysis PhaseSep Phase Separation Hydrolysis->PhaseSep Solid1 Insoluble Fraction (Di-ester Impurity) PhaseSep->Solid1 Filter Aq1 Aqueous Phase (MpNPT, TPA, 4-NP salts) PhaseSep->Aq1 Filtrate Acidify Acid Precipitation (HCl to pH 3) Aq1->Acidify BufferExt Selective Buffer Extraction (100 mM NaPi, pH 7.4) Acidify->BufferExt Precipitate Solid2 Residual Di-ester (Discard) BufferExt->Solid2 Insoluble Aq2 Purified MpNPT Solution BufferExt->Aq2 Soluble FinalPrecip Final Acid Precipitation (pH 3) & Drying Aq2->FinalPrecip PureMpNPT Pure MpNPT (1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate) FinalPrecip->PureMpNPT

Workflow for the synthesis and purification of MpNPT, highlighting impurity removal steps.

Troubleshooting Guide & FAQs

Q1: Why is my MpNPT contaminated with bis(4-nitrophenyl) terephthalate (di-ester), and how do I prevent it? Causality: Terephthaloyl chloride contains two highly reactive acyl chloride groups. Even when strictly adhering to a 1:1 stoichiometric ratio with sodium 4-nitrophenolate, the newly synthesized mono-ester (MpNPT) can competitively react with a second equivalent of 4-nitrophenolate to form the di-ester2[2]. Self-Validating Solution: The purification protocol leverages the structural differences between the mono-ester and di-ester. MpNPT possesses an ionizable carboxylic acid group (pKa ~3.5), whereas the di-ester is neutral. By adjusting the crude reaction mixture to pH 8.5, and later performing a selective extraction using a 100 mM sodium phosphate (NaPi) buffer at pH 7.4, MpNPT is fully ionized into its highly water-soluble sodium salt. The di-ester remains completely insoluble in these aqueous buffers and is mechanically removed via filtration[2]. If you see precipitate remaining at pH 7.4, the system is successfully validating the rejection of the di-ester.

Q2: How do I remove unreacted terephthalic acid (TPA) from the final product? Causality: TPA is formed when unreacted terephthaloyl chloride undergoes hydrolysis during the basic aqueous workup (addition of Na₂CO₃/NaHCO₃)[2]. Because TPA also contains carboxylic acid groups, it mimics the solubility profile of MpNPT—it is soluble at pH 7.4 and precipitates at pH 3. Therefore, pH-based extraction cannot easily resolve TPA from MpNPT. Self-Validating Solution: The most effective strategy is prevention. Ensure strictly anhydrous conditions during the initial diethyl ether reaction (using dried solvents and an inert atmosphere) to maximize the consumption of terephthaloyl chloride before the aqueous quench. If TPA contamination is severe (visible via NMR), recrystallization from a suitable organic solvent is required, as TPA is notoriously insoluble in most standard organic solvents compared to MpNPT.

Q3: I am seeing residual 4-nitrophenol in my NMR/HPLC. How can I eliminate it? Causality: 4-Nitrophenol (4-NP) has a pKa of 7.15. During the pH 8.5 and pH 7.4 extractions, it exists predominantly as a water-soluble phenolate ion. However, when the solution is acidified to pH 3 to precipitate MpNPT, 4-NP reverts to its protonated form. While protonated 4-NP has moderate water solubility, it can easily co-precipitate or become trapped in the MpNPT crystal lattice. Self-Validating Solution: Wash the final pH 3 precipitate extensively with 0.1 M HCl and cold distilled water. Because 4-NP retains slight aqueous solubility even at low pH (unlike the highly hydrophobic MpNPT), continuous washing will leach it out. Alternatively, a quick cold diethyl ether trituration of the dried product can selectively dissolve residual 4-NP without significantly solubilizing the MpNPT.

Quantitative Data: Impurity Profiling
ImpuritySourcepKaSolubility ProfileRemoval Strategy
Bis(4-nitrophenyl) terephthalate Overreaction of MpNPT with 4-NPN/A (Neutral)Insoluble in aqueous buffers at all pH levels.Mechanical filtration of the insoluble fraction at pH 8.5 and selective extraction at pH 7.4.
Terephthalic Acid (TPA) Hydrolysis of unreacted terephthaloyl chloride~3.5, 4.5Soluble at pH > 5; precipitates at pH < 4.Preventative: strictly anhydrous reaction conditions. Corrective: Organic solvent recrystallization.
4-Nitrophenol (4-NP) Unreacted starting material7.15Soluble at pH 8.5; partially soluble at pH 3.Extensive washing of the final pH 3 precipitate with 0.1 M HCl and cold water; ether trituration.
Standard Operating Procedure: Synthesis and Purification of MpNPT

This step-by-step methodology is adapted from the established protocol for synthesizing substrates for MHETase structural studies 2[2].

Phase 1: Esterification

  • Suspend 50 mmol of terephthaloyl chloride and 50 mmol of sodium 4-nitrophenolate in 50 mL of anhydrous diethyl ether.

  • React the mixture for 2 hours at 0 °C to control the initial exothermic reaction and minimize di-ester formation.

  • Allow the reaction to warm to room temperature (RT) and stir overnight under an inert atmosphere.

Phase 2: Hydrolysis and First Extraction 4. Quench the reaction by adding an aqueous solution of 2.5 g Na₂CO₃ and 4.5 g NaHCO₃ in 50 mL H₂O. Stir at RT for 10 hours to hydrolyze any unreacted acyl chlorides into TPA. 5. Adjust the mixture to pH 8.5 using NaOH. 6. Filter the mixture. The insoluble fraction contains the bulk of the bis(4-nitrophenyl) terephthalate impurity. 7. Extract the insoluble fraction once more with 2.5 g Na₂CO₃ and 2.5 g NaHCO₃ in 100 mL H₂O to recover any trapped MpNPT. Combine all aqueous filtrates.

Phase 3: Acid Precipitation and Selective Buffer Extraction 8. Precipitate the crude MpNPT by adjusting the combined aqueous filtrates to pH 3 using 25% HCl. 9. Filter the precipitate and wash twice with 50 mL of 0.1 M HCl, followed by distilled water until the washings reach a neutral pH. 10. Critical Purification Step: To separate MpNPT from any co-precipitated di-ester, extract the solid with 100 mM sodium phosphate (NaPi) buffer at pH 7.4. Filter and discard the insoluble di-ester fraction. 11. Re-precipitate the pure MpNPT from the NaPi filtrate by adding HCl until the pH reaches 3. 12. Filter and dry the resulting faint yellow slurry at 60 °C. The expected melting point of the pure product is 202 °C.

References
  • Palm, G. J., Reisky, L., Böttcher, D., Müller, H., Michels, E. A. P., Walczak, M. C., Berndt, L., Weiss, M. S., Bornscheuer, U. T., & Weber, G. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate.
  • Magalhães, R. P., Cunha, J. M., & Sousa, S. F. (2021). Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET. International Journal of Molecular Sciences, 22(20), 11257.

Sources

Troubleshooting

Troubleshooting low enzyme activity with nitrophenyl substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the fundamental physicochemical mechanics of nitrophenyl-based...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the fundamental physicochemical mechanics of nitrophenyl-based assays—such as those utilizing p-nitrophenyl phosphate (pNPP) or p-nitrophenyl-β-D-glucopyranoside (pNPG)—to help you diagnose, correct, and validate your enzymatic workflows.

The Mechanistic Basis of Nitrophenyl Assays

Nitrophenyl substrates are synthetic molecules designed to act as chromogenic reporters for hydrolytic enzymes (e.g., phosphatases, glycosidases, lipases). The core principle relies on the enzymatic cleavage of the substrate to release the leaving group, p-nitrophenol (pNP). However, the optical detection of pNP is strictly governed by its ionization state, which is entirely dependent on the pH of the surrounding buffer[1].

Pathway Substrate Nitrophenyl Substrate (e.g., pNPP, pNPG) Colorless Intermediate p-Nitrophenol (pNP) Protonated State Absorbance: 317 nm Substrate->Intermediate Enzymatic Hydrolysis Enzyme Target Enzyme (Phosphatase, Glycosidase) Enzyme->Substrate Product p-Nitrophenoxide Ion Deprotonated State Absorbance: 405 nm Intermediate->Product Deprotonation (pKa ~7.15) Base Alkaline Stop Solution (pH > 9.2) Base->Intermediate

Enzymatic cleavage of nitrophenyl substrates and pH-dependent ionization to p-nitrophenoxide.

Diagnostic Workflow for Low Enzyme Activity

When an assay yields unexpectedly low absorbance, the root cause typically falls into one of three categories: physicochemical environment (pH), biochemical inhibition (buffer incompatibility), or substrate integrity (solubility/degradation).

Troubleshooting Start Issue: Low Absorbance at 405 nm CheckPH Is the final reaction pH > 9.2? Start->CheckPH FixPH Add 1M NaOH to fully deprotonate pNP CheckPH->FixPH No CheckBuffer Does the buffer contain competitive inhibitors? CheckPH->CheckBuffer Yes FixBuffer Remove phosphates (for ALP) or chelators like EDTA CheckBuffer->FixBuffer Yes CheckSubstrate Is the substrate precipitating? CheckBuffer->CheckSubstrate No FixSubstrate Add detergents (Triton X-100) or use cosolvents CheckSubstrate->FixSubstrate Yes

Decision tree for diagnosing and resolving low signal in nitrophenyl enzyme assays.

Core Troubleshooting Guide (FAQs)

Q1: Why is my absorbance at 405 nm near zero despite adding active enzyme? A1: This is almost always a pH issue. p-Nitrophenol acts as a pH indicator with a pKa of approximately 7.15[1]. At acidic or neutral pH, the molecule remains protonated and absorbs weakly in the UV range (~317 nm)[1]. To detect the intense yellow color at 405 nm, the molecule must be fully ionized into the p-nitrophenoxide ion[2].

  • The Fix: Always terminate your reaction with a strong base (e.g., 1M NaOH) to shift the final pH above 9.2, ensuring >99% deprotonation[2]. Alternatively, if continuous monitoring at neutral pH is required, read the absorbance at the isosbestic point (348 nm), though this sacrifices sensitivity[2].

Q2: I am assaying Alkaline Phosphatase (ALP). Why did my signal disappear after changing my lysis buffer? A2: You have likely introduced a competitive inhibitor or stripped the enzyme of its cofactors. Alkaline phosphatases are metalloenzymes that strictly require divalent cations (Mg²⁺ and Zn²⁺) for catalytic activity[3]. If your new lysis buffer contains chelators like EDTA or EGTA, they will sequester these metals and irreversibly inactivate the enzyme[4]. Furthermore, using Phosphate-Buffered Saline (PBS) introduces high concentrations of inorganic phosphate—the very product of the reaction—which acts as a potent competitive inhibitor.

  • The Fix: Switch to a Tris-HCl or acetate-based buffer system and supplement it with 1 mM MgCl₂ and 0.1 mM ZnCl₂.

Q3: When using lipophilic substrates like p-nitrophenyl palmitate for lipase assays, my reaction turns cloudy. How does this affect activity? A3: Long-chain nitrophenyl esters are highly hydrophobic and insoluble in aqueous environments, leading to precipitation (turbidity)[5]. Lipases function specifically at the lipid-water interface. If the substrate aggregates into unstructured precipitates rather than stable micelles, the accessible interfacial area drops, severely crippling enzyme kinetics[5]. Additionally, the light scattering caused by turbidity will artificially inflate your baseline absorbance readings.

  • The Fix: Introduce cosolvents (e.g., 10-20% DMSO or acetonitrile) or surfactants (e.g., 0.3% Triton X-100 or sodium deoxycholate) and gently sonicate the mixture to form stable mixed micelles before adding the enzyme[5].

Q4: How can I verify if my substrate has degraded before starting the assay? A4: Nitrophenyl substrates are susceptible to spontaneous hydrolysis over time, particularly when exposed to light, moisture, or alkaline conditions[3]. This degradation releases free pNP, turning the stock solution prematurely yellow.

  • The Fix: Always run a "Substrate Blank" (assay buffer + substrate, no enzyme)[3]. If the baseline absorbance at 405 nm is unusually high prior to incubation, the substrate has degraded and must be prepared fresh.

Quantitative Reference Data

Understanding the optical properties of pNP is critical for accurate quantification. Use the following parameters to calculate specific enzyme activity using the Beer-Lambert Law ( A=ε⋅c⋅l ).

ParameterValueMechanistic Significance
pKa of p-Nitrophenol ~7.15Dictates the exact pH threshold required for color development[1].
Absorbance Max (Protonated) 317 nmDominant species in acidic/neutral conditions; invisible to the naked eye[1].
Isosbestic Point 348 nmWavelength where absorbance is independent of pH fluctuations[2].
Absorbance Max (Deprotonated) 405 nmThe standard measurement wavelength for the yellow p-nitrophenoxide ion[2].
Molar Extinction Coefficient ( ε ) ~18,000 M⁻¹cm⁻¹Used to convert absorbance units into moles of product formed (at pH > 9.2)[6].

Self-Validating Experimental Protocol: pNPP Alkaline Phosphatase Assay

To ensure trustworthiness, an assay must be a self-validating system. The following protocol incorporates built-in controls to isolate variables and prove causality during troubleshooting.

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.0. (Causality: Provides optimal alkaline pH and essential metal cofactors while avoiding inhibitory phosphates).

  • Substrate Solution: Prepare a 5 mM pNPP solution in Assay Buffer immediately before use[4]. Protect from light.

  • Stop Solution: 1 M NaOH[6].

Step 2: Plate Setup (96-Well Format) Set up the following wells in triplicate to isolate potential failure points:

  • Test Wells: 50 µL Sample + 50 µL Substrate Solution.

  • Substrate Blank: 50 µL Assay Buffer + 50 µL Substrate Solution. (Validates that the substrate has not spontaneously hydrolyzed).

  • Enzyme Blank: 50 µL Sample + 50 µL Assay Buffer. (Validates that the sample does not contain endogenous molecules that absorb at 405 nm).

  • Positive Control: 50 µL Purified ALP + 50 µL Substrate Solution. (Validates that the buffer and substrate are functional).

Step 3: Incubation & Termination

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Add 50 µL of Stop Solution (1 M NaOH) to all wells. (Causality: Instantly denatures the enzyme to halt the reaction and shifts the pH > 9.2 to fully deprotonate the released pNP into the detectable p-nitrophenoxide ion[6],[2]).

Step 4: Detection & Analysis

  • Measure absorbance at 405 nm using a microplate reader[6].

  • Calculation: Subtract the Substrate Blank and Enzyme Blank values from the Test Well value to determine the true enzymatic signal.

References

  • SciELO. "Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity." Available at: [Link]

  • Wikipedia. "4-Nitrophenol." Available at:[Link]

  • ResearchGate. "How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)?" Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization of Asymmetric Benzenedicarboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges encountered when characterizing asymmetric benzenedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges encountered when characterizing asymmetric benzenedicarboxylates (e.g., 2-aminoterephthalate, 3-fluorophthalate, or mixed-functionality ligands) in metal-organic frameworks (MOFs) and coordination polymers.

Asymmetric linkers introduce unique structural and spectroscopic complexities. Their inherent lack of symmetry often clashes with the high-symmetry thermodynamic minima of MOF topologies, leading to crystallographic disorder, ambiguous coordination modes, and challenging activation procedures. This guide provides causal explanations, self-validating protocols, and authoritative data to help you resolve these bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do asymmetric benzenedicarboxylates consistently show positional disorder in single-crystal X-ray diffraction (SCXRD)? A: The assembly of MOFs is thermodynamically driven toward high-symmetry secondary building units (SBUs) and overall framework topologies (e.g., the Fm-3m space group of UiO-66). When an asymmetric ligand like 2-aminoterephthalate is incorporated, the framework forces the asymmetric functional group (e.g., -NH 2​ ) to be statistically distributed across multiple equivalent crystallographic sites to satisfy the macroscopic crystal symmetry. SCXRD only captures the long-range average structure, rendering the asymmetric group as a "smeared" or fractionally occupied electron density cloud.

Q: Why do my IR spectra show multiple overlapping carboxylate stretching bands? A: Asymmetric substituents on the benzene ring alter the local electron density and steric hindrance at the two carboxylate groups. This asymmetry frequently causes the two carboxylates to adopt different coordination modes (e.g., one monodentate and one bidentate bridging) with the metal center, producing distinct symmetric ( νsym​ ) and asymmetric ( νasym​ ) stretching frequencies for each group.

Section 2: Troubleshooting Workflows

Issue 1: Resolving Linker Orientation and Crystallographic Disorder

Symptom: Your SCXRD data yields a high-symmetry space group, but the asymmetric functional group cannot be localized, resulting in high R-factors or unphysical bond lengths. Causality: SCXRD relies on long-range periodicity. If the asymmetric linker randomly rotates in 60° or 180° increments throughout the lattice, the diffraction pattern averages these orientations. Solution: You must probe the short-range local environment using Solid-State NMR (SSNMR), specifically Magic-Angle Spinning (MAS) NMR . SSNMR is sensitive to the immediate electronic environment of the nuclei, independent of long-range crystal symmetry.

Disorder_Resolution A Observe High-Symmetry XRD for Asymmetric Linker B Is the functional group positionally disordered? A->B C Refine Occupancy & Lower Space Group B->C Resolvable D Perform 13C/1H MAS SSNMR B->D Severe Disorder E Analyze Local Environment (Short-Range Order) D->E

Workflow for resolving crystallographic disorder in asymmetric MOF linkers using SSNMR.

Issue 2: Ambiguity in Carboxylate Coordination Modes

Symptom: You cannot determine whether the carboxylate groups of your asymmetric ligand are binding in a monodentate, bidentate bridging, or bidentate chelating fashion. Causality: Metal coordination alters the equivalence of the C-O bonds. In a free ionic carboxylate, the electron density is delocalized equally. Coordination to a metal localizes this electron density, shifting the νasym​ to higher wavenumbers and νsym​ to lower wavenumbers. Solution: Calculate the frequency difference ( Δν=νasym​−νsym​ ) and compare it to the Δνionic​ of the sodium salt of your specific asymmetric ligand .

IR_Coordination Step1 Acquire FTIR Spectrum Step2 Identify ν_asym & ν_sym Step1->Step2 Step3 Calculate Δν = ν_asym - ν_sym Step2->Step3 Split Compare to Δν_ionic Step3->Split M1 Δν >> Δν_ionic Monodentate Split->M1 M2 Δν ≈ Δν_ionic Bridging Split->M2 M3 Δν << Δν_ionic Chelating Split->M3

Decision matrix for determining carboxylate coordination modes via FTIR Δν analysis.

Issue 3: Framework Collapse During Activation

Symptom: MOFs constructed with asymmetric, polar-functionalized linkers (e.g., -OH, -NH 2​ ) lose crystallinity and porosity upon thermal solvent removal. Causality: Asymmetric polar groups form strong, directional hydrogen bonds with trapped solvent molecules (like DMF or H 2​ O). Thermal activation provides energy to break these bonds, but the high surface tension of the evaporating liquid exerts massive capillary forces on the pore walls, dragging the flexible asymmetric linkers inward and collapsing the framework . Solution: Bypass the liquid-gas phase boundary entirely using Supercritical CO 2​ (scCO 2​ ) activation.

Section 3: Quantitative Data Summaries

Table 1: FTIR Δν Diagnostics for Carboxylate Coordination Modes Note: Always establish the Δνionic​ baseline using the sodium salt of your specific asymmetric ligand.

Coordination ModeTypical νasym​ ( cm−1 )Typical νsym​ ( cm−1 ) Δν ComparisonStructural Implication
Ionic (Na-Salt) 1560 - 16001360 - 1400Reference ( Δνionic​ )Baseline for uncoordinated ligand
Monodentate 1610 - 16501300 - 1350 Δν≫Δνionic​ Highly asymmetric metal-oxygen binding
Bidentate Bridging 1550 - 16001400 - 1440 Δν≈Δνionic​ Symmetric bridging across two metals
Bidentate Chelating 1500 - 15501420 - 1470 Δν≪Δνionic​ Symmetric binding to a single metal

Table 2: Typical 13 C SSNMR Chemical Shifts for Asymmetric Linkers (e.g., 2-Aminoterephthalate)

Carbon PositionChemical Shift ( δ , ppm)Line Broadening Cause in MOFs
Carboxylate (-COO)168 - 172Metal coordination dynamics, paramagnetic nodes
C-NH 2​ (Aromatic)148 - 152Hydrogen bonding with trapped solvent/guests
C-H (ortho to NH 2​ )114 - 118Ring flipping dynamics (temperature dependent)
C-H (meta to NH 2​ )130 - 134Positional disorder in the framework

Section 4: Self-Validating Methodologies

Protocol 1: 13 C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR for Linker Resolution

This protocol resolves the local environment of disordered asymmetric linkers by transferring magnetization from abundant 1 H nuclei to dilute 13 C nuclei.

  • Sample Preparation: Pack ~50 mg of the activated MOF powder into a 4 mm zirconia MAS rotor. Seal with a Kel-F cap.

  • Spinning: Spin the sample at the magic angle (54.74°) at a rate of 10–12 kHz to average out chemical shift anisotropy (CSA).

  • Pulse Sequence Setup: Apply a standard 1 H- 13 C cross-polarization pulse sequence. Set the 1 H 90° pulse to 2.5 µs.

  • Self-Validation Step (Variable Contact Time): Run an array of CP contact times ranging from 0.1 ms to 5.0 ms.

    • Validation Criteria: If the peak intensity for a specific aromatic carbon maximizes at a short contact time (e.g., 0.5 ms), it confirms direct C-H bonding. If it maximizes at a longer contact time (e.g., 3.0 ms), it belongs to a quaternary carbon (like the C-NH 2​ or C-COO group). This internal validation prevents misassignment of the asymmetric ring carbons.

  • Acquisition: Acquire 1024 to 4096 scans (depending on metal paramagnetism) with a recycle delay of 2–3 seconds.

Protocol 2: Supercritical CO 2​ (scCO 2​ ) Activation of Functionalized MOFs

This protocol prevents capillary-force-induced collapse in MOFs containing strongly interacting asymmetric functional groups.

  • Solvent Exchange: Soak the as-synthesized MOF in absolute ethanol (or methanol) for 3 days, replacing the solvent every 24 hours. Causality: DMF has a high boiling point and interacts too strongly with polar groups to be displaced directly by liquid CO 2​ . Ethanol acts as an intermediate bridging solvent.

  • Loading: Transfer the ethanol-exchanged MOF into the scCO 2​ critical point dryer chamber. Ensure the sample remains submerged in ethanol during transfer to prevent premature drying.

  • Purging: Flush the chamber with liquid CO 2​ at 10 °C and 1200 psi for 2 hours to completely replace the ethanol in the pores.

  • Supercritical Transition: Heat the chamber to 40 °C. The pressure will rise above 1070 psi, crossing the critical point of CO 2​ (31.1 °C, 1070 psi). Hold for 1 hour.

  • Venting: Slowly vent the supercritical CO 2​ at a rate of 100 psi/min while maintaining the temperature at 40 °C until atmospheric pressure is reached.

  • Self-Validation Step (Isotherm Analysis): To validate successful activation without pore collapse, immediately perform a low-pressure N 2​ adsorption isotherm at 77 K.

    • Validation Criteria: A Type I isotherm with a steep, vertical uptake at P/P0​<0.05 confirms permanent microporosity and successful pore clearing. A linear or Type II isotherm indicates framework collapse.

References

  • Lucier, B. E. G., Chen, S., & Huang, Y. (2018). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 51(2), 319-330.[Link]

  • Palacios, M. A., & Monhemius, A. J. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 72(1-2), 139-148.[Link]

  • Mohamed, S. A., Kim, Y., Lee, J., Choe, W., & Kim, J. (2022). Understanding the Structural Collapse during Activation of Metal–Organic Frameworks with Copper Paddlewheels. Inorganic Chemistry, 61(25), 9506-9515.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (C₁₄H₉NO₆, M.W.: 287.22 g/mol )[1], a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (C₁₄H₉NO₆, M.W.: 287.22 g/mol )[1], a molecule featuring a nitroaromatic moiety, an ester linkage, and a free carboxylic acid, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometric approaches for its analysis, focusing on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), grounded in the principles of scientific integrity and field-proven expertise. We will explore the causality behind experimental choices and compare these methods to alternative analytical techniques.

Foundational Principles: Choosing the Right Ionization Technique

The structure of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, with its polar carboxylic acid group, makes it an excellent candidate for soft ionization techniques, which minimize in-source fragmentation and preserve the molecular ion.[2] This is crucial for unambiguous molecular weight determination.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[2] Given the presence of a terminal carboxylic acid, this molecule is expected to ionize exceptionally well in negative ion mode ([M-H]⁻) through deprotonation. The nitro group's electron-withdrawing nature further enhances the acidity of the carboxylic proton, promoting efficient ionization.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method, often complementary to ESI. It is particularly useful for less polar and thermally stable compounds.[4][5] APCI involves vaporizing the sample in a heated nebulizer, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge.[4][6] For our target molecule, APCI could also yield the deprotonated molecule [M-H]⁻ in negative mode.

This guide will focus on a comparative analysis of ESI and APCI in negative ion mode to determine the optimal method for the characterization of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate.

Experimental Workflow: A Step-by-Step Protocol

A robust analytical method requires a well-defined workflow, from sample preparation to data acquisition. The following protocol outlines the steps for a comparative analysis.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep1 Weigh 1 mg of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate Prep2 Dissolve in 1 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock Prep1->Prep2 Prep3 Serially dilute to a final concentration of 1 µg/mL Prep2->Prep3 LC Inject 5 µL onto a C18 HPLC Column Prep3->LC Ionization Ionization LC->Ionization ESI Electrospray Ionization (ESI) Negative Mode Ionization->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Negative Mode Ionization->APCI MS Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) ESI->MS APCI->MS MS1 MS1 Scan: Detect [M-H]⁻ at m/z 286.03 MS->MS1 MS2 MS/MS Scan: Fragment m/z 286.03 MS1->MS2 DA1 Compare Ion Intensity and Signal-to-Noise MS2->DA1 DA2 Analyze and Compare Fragmentation Patterns DA1->DA2 DA3 Evaluate Method Sensitivity and Robustness DA2->DA3

Caption: A generalized workflow for the comparative analysis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate using ESI and APCI mass spectrometry.

Protocol Details:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate in a 50:50 (v/v) mixture of acetonitrile and water.

    • Serially dilute the stock solution with the same solvent mixture to a final working concentration of 1 µg/mL. The presence of water is crucial for promoting ionization in ESI.

  • Liquid Chromatography (LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) - ESI Method:

    • Ionization Mode: Negative.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion at m/z 286.03 and apply collision energies from 10-40 eV to observe fragmentation.

  • Mass Spectrometry (MS) - APCI Method:

    • Ionization Mode: Negative.

    • Corona Current: -4 µA.

    • Vaporizer Temperature: 350 °C.[4]

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion at m/z 286.03 and apply collision energies from 10-40 eV.

Predicted Fragmentation Patterns and Mechanistic Insights

The structural elucidation of a molecule heavily relies on the interpretation of its fragmentation patterns in tandem mass spectrometry (MS/MS).[7] For 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, we anticipate the precursor ion in negative mode to be the deprotonated molecule, [M-H]⁻, at a theoretical m/z of 286.03.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and for carboxylic acids, the loss of CO₂.[3][7][8] The ester linkage provides another potential cleavage site.

Predicted Fragmentation of [M-H]⁻ Ion (m/z 286.03)

Fragmentation_Pathway cluster_frags cluster_secondary Parent [M-H]⁻ m/z 286.03 F1 Loss of CO₂ m/z 242.04 Parent->F1 - CO₂ (44 Da) F2 Loss of NO₂ m/z 240.04 Parent->F2 - NO₂ (46 Da) F3 Cleavage of Ester Linkage m/z 166.02 and m/z 120.02 Parent->F3 Ester Cleavage F1_1 Loss of NO₂ m/z 196.05 F1->F1_1 - NO₂ (46 Da) F2_1 Loss of CO₂ m/z 196.05 F2->F2_1 - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate.

Interpretation of Key Fragments:

  • m/z 242.04: This fragment likely arises from the characteristic loss of carbon dioxide (CO₂) from the carboxylate group.[8] This is often a facile fragmentation for deprotonated carboxylic acids.

  • m/z 240.04: This corresponds to the loss of a nitro group (NO₂). The expulsion of radical species like NO₂ from molecular anions is a known fragmentation pathway for nitroaromatic compounds.[3]

  • m/z 166.02 and m/z 120.02: These fragments would result from the cleavage of the ester bond, leading to the formation of the terephthalate anion and a neutral nitrophenol molecule, or the nitrophenoxide anion and a neutral terephthalic acid molecule, respectively. The relative abundance of these fragments will depend on the charge distribution and stability of the resulting ions.

Performance Comparison: ESI vs. APCI

The choice between ESI and APCI can significantly impact sensitivity, data quality, and the types of ions observed. The following table provides a comparative overview based on the expected behavior of our target molecule.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Primary Ion [M-H]⁻[M-H]⁻, possibly M⁻•ESI is highly efficient at producing deprotonated molecules for acids. APCI can also produce radical anions (M⁻•) through electron capture, though proton abstraction to form [M-H]⁻ is also common in negative mode.[5]
Ionization Efficiency Expected to be very highExpected to be moderate to highThe pre-existing charge potential of the carboxylic acid in solution makes it ideal for ESI. APCI is effective but may be less efficient for this polar molecule compared to ESI.[9]
In-source Decay MinimalPotential for thermal degradationThe heated nebulizer in APCI (350-500 °C) could potentially cause decarboxylation or hydrolysis of the ester before ionization.[4] ESI is a gentler process.
Matrix Effects More susceptibleLess susceptibleAPCI's gas-phase ionization mechanism generally makes it more robust against suppression or enhancement from co-eluting matrix components.[9]
Adduct Formation Low probability in negative modeLow probability in negative modeIn negative mode, adduct formation is less common than in positive mode for both techniques.
Recommended Use Primary choice for quantitative and qualitative analysis due to high sensitivity and soft ionization.A valuable alternative, especially if matrix effects are a concern or for confirmation of the molecular weight.
Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.

TechniqueAdvantages for this MoleculeDisadvantages for this Molecule
HPLC-UV Simple, robust, and good for quantification if a chromophore is present (the nitroaromatic ring provides a strong chromophore).Provides no structural or mass information, making it difficult to identify unknown impurities or degradation products.[10]
Gas Chromatography-MS (GC-MS) High chromatographic resolution.The molecule has low volatility and is likely to thermally degrade at typical GC injection port temperatures. Derivatization would be required, adding complexity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity of atoms.Lower sensitivity compared to MS, requiring more sample. Not suitable for trace-level analysis or coupling with chromatography for complex mixture analysis.[11]
Conclusion and Recommendations

For the comprehensive analysis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in negative ion mode is the superior and recommended technique. Its high sensitivity for acidic molecules, soft ionization nature, and the rich structural information provided by MS/MS make it ideal for both qualitative and quantitative applications.

APCI-MS serves as a strong confirmatory technique and a valuable tool for troubleshooting potential matrix effects observed in ESI. While techniques like HPLC-UV and NMR have their place, they lack the combination of sensitivity and structural elucidation power that LC-MS provides for a molecule of this nature in complex matrices. This multi-faceted approach, grounded in a solid understanding of ionization principles, ensures the highest degree of confidence in the analytical results.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Yinon, J., & Zitrin, S. (1996). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 121(1), 57-61. [Link]

  • Yinon, J., & Zitrin, S. (1996). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Mullins, M. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1251-1264. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. Atmospheric Pressure Chemical Ionization. [Link]

  • Wikipedia. (2023). Atmospheric-pressure chemical ionization. [Link]

  • Let'sTalkScience. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

  • Andrade, F. J., Shelley, J. T., Wetzel, W. C., Webb, M. R., Gamez, G., Ray, S. J., & Hieftje, G. M. (2008). Atmospheric Pressure Chemical Ionization Source. 1. Ionization of Compounds in the Gas Phase. Analytical Chemistry, 80(8), 2646-2653. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wang, J., Chen, S., Wu, Q., & Zhao, D. (2023). Insights into a new alternative method with graphene oxide/polyacrylamide/Fe3O4 nanocomposite for the extraction of six odor-active esters from Strong-aroma types of Baijiu. Food Chemistry, 404, 134599. [Link]

  • Pereira, R. B., & Mendes, B. J. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. RUN - UNL Repository. [Link]

  • Ofosu, F. A., & Drabbels, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 32(5), 1195-1202. [Link]

  • Kumar, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Scientific Research in Science and Technology, 12(4), 239-246. [Link]

  • Patsnap. (2026). How to Differentiate Aromatic Compounds Using Spectral Data. Patsnap Eureka. [Link]

  • Lin, S. Y., & Fuh, M. R. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 1-12. [Link]

Sources

Comparative

Comparative Guide to Nitrophenyl Esters in Biocatalysis: 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate vs. Aliphatic Analogs

The rapid evolution of biocatalysis, particularly in the realm of enzymatic plastic degradation, has driven the need for highly specific, high-throughput screening substrates. While aliphatic p-nitrophenyl (pNP) esters h...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid evolution of biocatalysis, particularly in the realm of enzymatic plastic degradation, has driven the need for highly specific, high-throughput screening substrates. While aliphatic p-nitrophenyl (pNP) esters have long served as the gold standard for characterizing general esterases and lipases, the discovery of polyethylene terephthalate (PET)-degrading enzymes—such as PETase and MHETase—requires structurally homologous aromatic substrates[1][2].

This guide provides an in-depth comparative analysis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) against traditional aliphatic nitrophenyl esters, detailing their kinetic profiles, structural causality, and self-validating experimental methodologies.

Structural Causality and Substrate Specificity

The hydrolysis of any pNP ester relies on a conserved mechanism: a nucleophilic attack on the carbonyl carbon leads to the cleavage of the ester bond, releasing the chromogenic p-nitrophenolate ion. This leaving group exhibits a strong absorbance at 405 nm, allowing for real-time spectrophotometric monitoring of acyl transfer reactions[3]. However, the rate of this nucleophilic attack is entirely dependent on how well the substrate's acyl moiety fits into the enzyme's active site.

  • MpNPT (Aromatic): MpNPT is a direct structural mimic of mono-(2-hydroxyethyl) terephthalate (MHET). It features a planar ( sp2 ) terephthalate group that is critical for binding to the highly specialized active site of MHETase. The causality of this specificity lies in two key active-site residues: Trp397 provides essential π−π stacking interactions, while the positively charged Arg411 coordinates directly with the para-carboxy group of MpNPT[1][4]. Mutagenesis studies demonstrate that neutralizing this charge (e.g., R411A or R411Q variants) drastically reduces substrate binding and catalytic turnover[4][5].

  • pNPA and pNPB (Aliphatic): p-Nitrophenyl acetate (pNPA, C2) and p-nitrophenyl butyrate (pNPB, C4) lack the bulky aromatic backbone. While enzymes like PETase possess a more open active site cleft capable of accommodating these aliphatic chains, they are poor structural analogs for crystalline PET[2]. pNPA often acts as a rapid, soluble substrate for basic esterase activity, whereas the slightly longer hydrophobic chain of pNPB better occupies the binding clefts of lipases and certain PETase variants, yielding higher maximum velocities ( Vmax​ )[6].

Comparative Kinetic Data

The following table summarizes the kinetic parameters and structural advantages of these substrates when assayed with plastic-active enzymes.

SubstrateChemical NaturePrimary Target EnzymeKinetic ProfileMechanistic Advantage
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) Aromatic (Terephthalate)MHETaseHigh affinity (Low Km​ )Planar sp2 carboxy group enables precise coordination with Arg411 and π−π stacking with Trp397[1][4].
p-Nitrophenyl acetate (pNPA) Aliphatic (C2)PETase, General EsterasesLow affinity ( Km​ ~763 µM)[7]Short chain length; acts as a rapid, soluble competitive inhibitor/substrate for basic esterase activity[2].
p-Nitrophenyl butyrate (pNPB) Aliphatic (C4)PETase, LipasesModerate affinity ( Km​ ~73.3 mM)[6]Longer hydrophobic chain better occupies the open active site clefts of lipases and PETase, increasing Vmax​ [6].
Experimental Methodology: Self-Validating MpNPT Hydrolysis Assay

To accurately determine the kinetic parameters ( Km​ , kcat​ ) of MHETase or PETase, the experimental protocol must account for the inherent chemical instability of pNP esters. The following self-validating workflow ensures high-fidelity data collection.

Step 1: Reagent Preparation & Stabilization

  • Action: Dissolve MpNPT (or pNPA/pNPB) in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to create a 10 mM to 60 mM stock solution[6][7].

  • Causality: pNP esters are highly susceptible to spontaneous autohydrolysis in the presence of water, particularly in alkaline environments[8]. Using an anhydrous organic solvent prevents premature degradation of the substrate before the assay begins.

Step 2: Assay Assembly & Blank Validation

  • Action: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 8.0 to 9.0) or 100 mM Sodium Phosphate (pH 7.4)[4][6]. Set up two parallel cuvettes:

    • Test: 975 µL Buffer + 20 µL Enzyme (10 µg/mL) + 5 µL Substrate.

    • Blank: 975 µL Buffer + 20 µL Buffer (No Enzyme) + 5 µL Substrate.

  • Causality: The blank is a critical self-validating control. It establishes the baseline rate of non-enzymatic autohydrolysis. Subtracting the blank's absorbance from the test's absorbance ensures that the calculated velocity reflects only true enzymatic turnover.

Step 3: Continuous Spectrophotometric Monitoring

  • Action: Incubate the mixture at 30°C–40°C and continuously monitor the absorbance at 405 nm for 4 to 5 minutes[6][7].

  • Causality: Continuous monitoring allows researchers to capture the initial linear phase of the reaction. The initial reaction velocity ( V0​ ) must be calculated while substrate conversion is strictly under 5% to prevent product inhibition and substrate depletion from skewing the Michaelis-Menten kinetics[8].

Workflow Visualization

G Start Substrate Selection MpNPT MpNPT (Aromatic) Target: MHETase Start->MpNPT pNPA pNPA / pNPB (Aliphatic) Target: PETase / Esterases Start->pNPA Prep Reagent Preparation (Dissolve in Anhydrous DMSO) MpNPT->Prep pNPA->Prep Assay Enzymatic Hydrolysis Assay (Buffer pH 7.4 - 9.0, 30°C - 40°C) Prep->Assay Detection Spectrophotometric Detection (Monitor pNP release at 405 nm) Assay->Detection Release of p-Nitrophenolate Analysis Kinetic Analysis (Calculate Vmax and Km) Detection->Analysis

Workflow for the enzymatic hydrolysis and kinetic analysis of nitrophenyl esters.

References
  • Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET - MDPI. Available at:[Link]

  • Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration - ACS Publications. Available at: [Link]

  • Measuring PETase enzyme kinetics by single-molecule microscopy - NIH / PMC. Available at:[Link]

  • Team:IvyMaker-China/Model - iGEM. Available at:[Link]

  • In silico structural analysis and biochemical characterization of a novel PETase from Antarctic Streptomyces sp - NIH / PMC. Available at: [Link]

  • Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate - NIH / Nature Communications. Available at: [Link]

  • Differential scanning fluorimetry of MHETase with various ligands - ResearchGate. Available at:[Link]

Sources

Validation

Comparative Guide: X-Ray Crystallography of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) Derivatives in Enzyme Structural Biology

As a Senior Application Scientist specializing in structural biology, I frequently observe researchers struggling to capture clear electron density maps of hydrolase active sites. When studying polyethylene terephthalate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology, I frequently observe researchers struggling to capture clear electron density maps of hydrolase active sites. When studying polyethylene terephthalate (PET)-degrading enzymes like Ideonella sakaiensis MHETase, relying solely on natural substrates like MHET often fails because they hydrolyze too rapidly in crystallo, leaving only the product in the active site.

To bypass this bottleneck, 1-(4-Nitrophenyl) 1,4-benzenedicarboxylate (MpNPT) has emerged as a premier structural and kinetic probe[1]. By substituting the aliphatic ethylene glycol moiety with a chromogenic, sterically rigid 4-nitrophenyl group, MpNPT provides both a distinct spectroscopic signature and robust electron density, making it an invaluable tool for trapping transient enzyme-substrate complexes.

Mechanistic Rationale: Why MpNPT Outperforms Natural Substrates

The utility of MpNPT in X-ray crystallography is grounded in its precise molecular geometry and electronic properties, which perfectly complement the unique bipartite architecture of MHETase (a classic α/β-hydrolase domain paired with a specialized lid domain)[2].

  • Planar sp2 Geometry: Differential scanning fluorimetry (DSF) data reveals that the planar ( sp2 ) group of the carboxylate in MpNPT drastically outperforms negatively charged tetrahedral ( sp3 ) groups in stabilizing the MHETase active site[3]. This planarity ensures optimal alignment with the oxyanion hole.

  • Lid Domain Engagement: The rigid phenyl ring of MpNPT establishes critical hydrophobic contacts with lid domain residues, specifically Trp397, Phe415, and Leu254, as well as α/β-hydrolase residues like Phe495[4].

  • Electrostatic Anchoring: The active site residue Arg411 establishes essential hydrogen bonds with the substrate's carboxylate. Mutations that remove this positive charge (e.g., R411A or R411Q) lead to strongly reduced MpNPT binding and decreased inhibition by benzoate[1][3]. Conversely, the R411K variant maintains the charge and exhibits a 1.7-fold increase in activity[1].

Comparative Performance Analysis

To objectively evaluate MpNPT, we must compare it against other common ligands utilized in PETase/MHETase structural studies.

Table 1: Crystallographic and Kinetic Comparison of MHETase Substrates/Ligands

Ligand / SubstrateChemical NatureBinding Affinity / DSF StabilizationCrystallographic UtilityPrimary Application
MpNPT Mono-4-nitrophenyl terephthalateHigh (planar sp2 carboxylate)[3]Excellent (Rigid, distinct Fo​−Fc​ density)Kinetic assays & mutant trapping[1]
MHETA Non-hydrolyzable amide analogVery HighExcellent (Stable in wild-type enzyme)Holo-structure resolution (e.g., PDB 6QGA)[4]
BHET Bis(2-hydroxyethyl) terephthalateLow (for MHETase)Poor (Steric clashes in MHETase active site)Upstream PETase structural studies[2]
pNPB p-Nitrophenyl butyrateLow (Lacks terephthalate core)Poor (High flexibility, low occupancy)Generic esterase screening

Causality Insight: While MHETA is excellent for solving static wild-type co-structures[4], MpNPT is superior for dynamic studies. By using MpNPT with catalytic triad mutants (e.g., S225A), researchers can trap pre-catalytic states while simultaneously using the exact same substrate for UV/Vis spectrophotometric kinetic assays (monitoring 4-nitrophenol release at 405 nm). Furthermore, mutations like W397A have been shown to increase enzymatic activity specifically toward high concentrations of MpNPT, proving its utility in mutant screening[4][5].

Experimental Methodology: In Crystallo Soaking with MpNPT

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Internal checks are built into the workflow to prevent false positives (e.g., modeling noise as ligand density).

Step 1: Apo-Enzyme Crystallization
  • Purify the MHETase mutant (e.g., S225A) to >95% homogeneity.

  • Set up hanging-drop vapor diffusion plates using a mother liquor of 0.1 M HEPES (pH 7.5) and 10–15% PEG 8000.

  • Incubate at 20°C until diffraction-quality crystals (minimum 50 µm) form.

Step 2: MpNPT Ligand Soaking
  • Ligand Prep: Dissolve MpNPT in 100% DMSO to a stock concentration of 100 mM. Note: MpNPT has limited aqueous solubility; DMSO is strictly required.

  • Soaking: Transfer apo-crystals to a 2 µL soaking drop containing the mother liquor supplemented with 10 mM MpNPT and 10% DMSO.

  • Incubation & Validation: Incubate for 10–30 minutes.

    • Self-Validation Check: Monitor the drop under a stereomicroscope. If using a slightly active mutant, a faint yellowing of the drop indicates partial hydrolysis to 4-nitrophenol. This confirms the ligand has successfully diffused into the solvent channels and the protein remains properly folded.

Step 3: Cryo-Cooling and Diffraction
  • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 10 mM MpNPT + 20% ethylene glycol).

  • Flash-cool the crystal immediately in liquid nitrogen.

  • Collect X-ray diffraction data at 100 K.

    • Self-Validation Check: Before initiating full structural refinement, generate an Fo​−Fc​ omit map. The presence of positive (green) electron density contoured at within the active site unambiguously confirms ligand occupancy, preventing model bias[2].

Workflow Visualization

G N1 Apo-Enzyme Crystallization N2 MpNPT Ligand Soaking (10 mM) N1->N2 N3 Cryo-Cooling (Liquid N2) N2->N3 N4 X-Ray Diffraction N3->N4 N5 Electron Density Validation (3σ) N4->N5

Workflow for trapping enzyme-MpNPT intermediate states using X-ray crystallographic soaking.

References

  • Palm, G. J., Reisky, L., Böttcher, D., Müller, H., Michels, E. A. P., Walczak, M. C., Berndt, L., Weiss, M. S., Bornscheuer, U. T., & Weber, G. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate. Nature Communications, 10, Article 1717.[Link]

  • Prata, R. M., Cunha, J. M., & Fernandes, P. A. (2021). Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET. International Journal of Molecular Sciences, 22(20), 11257.[Link]

Sources

Comparative

FT-IR spectrum analysis of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

An In-depth Comparative Guide to the FT-IR Spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate Authored by: Senior Application Scientist This technical guide provides a comprehensive analysis of the Fourier-Transform...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the FT-IR Spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Authored by: Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. Designed for researchers and professionals in materials science and drug development, this document delves into the structural characterization of this molecule, offering a comparative analysis against related chemical structures to highlight its unique spectral features. We will explore the causal relationships behind its vibrational modes, present a robust experimental protocol, and provide detailed interpretation of the spectral data.

Introduction: The Compound in Context

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is a diester molecule featuring a central terephthalate (1,4-benzenedicarboxylate) core asymmetrically substituted with a p-nitrophenyl group. This structure combines three key functional moieties: a para-substituted benzene ring derived from terephthalic acid, an ester linkage, and a nitro-substituted aromatic ring. The presence of the electron-withdrawing nitro group and the conjugated system of aromatic rings and ester groups imparts specific electronic and structural properties, making FT-IR spectroscopy an indispensable, non-destructive tool for its structural verification and purity assessment.

This guide will elucidate the characteristic vibrational frequencies of the molecule by dissecting its spectrum and comparing it with simpler, related structures: a model aromatic nitro compound and a polymeric terephthalate. This comparative approach allows for the unambiguous assignment of key spectral bands, providing a deeper understanding of how the combination of functional groups influences the overall vibrational profile.

Molecular Structure and Predicted Vibrational Modes

The power of FT-IR spectroscopy lies in its ability to identify specific functional groups, each of which vibrates at a characteristic frequency when it absorbs infrared radiation.[1] The structure of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate allows us to predict several key absorption bands.

workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A 1. Grinding ~1 mg of sample is ground with ~100 mg of dry KBr in an agate mortar. B 2. Mixing Ensure a fine, homogeneous powder is achieved to reduce scattering. A->B C 3. Pellet Pressing Transfer powder to a pellet press and apply ~8-10 tons of pressure. B->C D 4. Pellet Formation A transparent or translucent pellet is formed. C->D E 5. Background Scan Acquire a background spectrum of the empty sample chamber. D->E Transfer Pellet to Spectrometer F 6. Sample Scan Place the KBr pellet in the spectrometer's sample holder. E->F G 7. Data Acquisition Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). F->G H 8. Spectrum Processing Automatic background subtraction and conversion to absorbance. G->H I Data Interpretation H->I Final Spectrum for Analysis

Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

Methodology Details:

  • Sample Purity: Ensure the sample is dry and free of solvent residues, which can introduce interfering peaks (e.g., broad O-H band from water around 3400 cm⁻¹).

  • KBr Quality: Use spectroscopy-grade KBr that has been dried in an oven to remove moisture.

  • Homogeneity: The causality behind the grinding step is critical; inhomogeneous mixing or large particle sizes lead to significant scattering of the infrared beam (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes.

  • Pressure Application: Applying pressure in the pellet press causes the KBr to flow and encapsulate the sample, forming a solid matrix that is transparent to infrared radiation.

Spectral Analysis and Peak Assignment

The FT-IR spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is rich with information. The key is to assign the prominent absorption bands to their corresponding molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3100 - 3000MediumAromatic C-H StretchThe stretching of C-H bonds on the aromatic rings occurs at higher frequencies than their aliphatic counterparts. [2]
~1725Very StrongEster C=O Stretch (Conjugated) This is a hallmark of the ester functional group. Its position below 1735 cm⁻¹ confirms conjugation with the aromatic system. [3][4]
~1605, ~1580, ~1470Medium-StrongAromatic C=C Ring StretchThese absorptions are characteristic of the stretching within the benzene rings themselves. [5]
~1525 Very Strong Asymmetric NO₂ Stretch This intense band is a definitive indicator of the nitro group. Its high intensity is due to the large change in dipole moment during this vibration. [1][6]
~1345 Strong Symmetric NO₂ Stretch The second key indicator for the nitro group, typically appearing with strong intensity. [1][6]
~1270Very StrongAsymmetric C-O-C Stretch (Aryl Ester) One of the two characteristic C-O stretching bands of the ester, often the most intense. This is a key feature for terephthalate esters. [7][8]
~1100StrongSymmetric C-O-C StretchThe second C-O stretching mode of the ester group. [7]
~850StrongC-H Out-of-Plane Bend (para-disubstituted)This strong absorption is highly characteristic of the 1,4-disubstitution pattern on both the terephthalate and nitrophenyl rings.

Comparative Analysis: Isolating Key Features

To substantiate our peak assignments, we compare the spectrum of our target molecule with that of two alternatives: a generic aromatic nitro compound (e.g., p-Nitrophenol) and a well-characterized terephthalate polymer (Polyethylene terephthalate, PET).

Vibrational Mode1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate Alternative 1: Aromatic Nitro Compound (p-Nitrophenol) Alternative 2: Terephthalate Ester (PET) Comparative Insight
Asymmetric NO₂ Stretch ~1525 cm⁻¹ (Very Strong) ~1500-1530 cm⁻¹ (Very Strong) [9]AbsentThis confirms the assignment of the ~1525 cm⁻¹ band to the nitro group, as it is present and strong in both nitro-containing compounds but absent in PET.
Symmetric NO₂ Stretch ~1345 cm⁻¹ (Strong) ~1330-1350 cm⁻¹ (Strong) [9]AbsentSimilar to the asymmetric stretch, this comparison validates the assignment of the ~1345 cm⁻¹ band to the symmetric vibration of the NO₂ group.
Ester C=O Stretch ~1725 cm⁻¹ (Very Strong) Absent~1720 cm⁻¹ (Very Strong) [4][10]The presence of this intense band in both the target molecule and PET, but not in p-nitrophenol, definitively assigns it to the ester carbonyl stretch of the terephthalate moiety.
Asymmetric C-O-C Stretch ~1270 cm⁻¹ (Very Strong) Absent (has C-O stretch, but different character)~1240 cm⁻¹ (Very Strong) [8]This extremely strong band is a signature of the terephthalate group. Its presence in both the target molecule and PET solidifies its assignment to the C-O stretch adjacent to the carbonyl.
Aromatic C=C Stretch ~1605, ~1580 cm⁻¹~1600, ~1585 cm⁻¹~1600, ~1577 cm⁻¹ [8]All three compounds show absorptions in this region due to their aromatic nature, confirming the presence of the benzene rings.

This comparative analysis demonstrates that the spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is effectively a composite of the characteristic absorptions arising from its distinct functional parts: the nitro group and the terephthalate ester. The unique combination and position of these peaks provide a spectral fingerprint for the molecule.

Conclusion

The FT-IR spectrum of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is a powerful tool for its structural confirmation. The analysis is anchored by the identification of four key, intense absorption bands: the ester carbonyl (C=O) stretch around 1725 cm⁻¹ , the asymmetric and symmetric nitro (NO₂) stretches at approximately 1525 cm⁻¹ and 1345 cm⁻¹ , respectively, and the strong aryl-ester C-O-C stretch near 1270 cm⁻¹ . By comparing the spectrum to simpler analogues, these assignments can be made with high confidence. This guide provides a robust framework for researchers to utilize FT-IR spectroscopy for the reliable and insightful characterization of complex organic molecules.

References

  • Grube, M., et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate. Published March 2025. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Smith, B. C. Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. Published October 2022. Available from: [Link]

  • ResearchGate. Summary of the vibration modes and corresponding IR frequencies for p-nitrophenol. Available from: [Link]

  • ResearchGate. FTIR spectroscopic analysis of poly(ethylene terephthalate) on crystallization. Available from: [Link]

  • ResearchGate. In situ ATR-FTIR Spectroscopy of Poly(ethylene terephthalate) Subjected to High-Temperature Methanol. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. Available from: [Link]

  • Scite. In situ ATR-FTIR Spectroscopy of Poly(ethylene terephthalate) Subjected to High-Temperature Methanol. Available from: [Link]

  • National Center for Biotechnology Information. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC. Published May 2021. Available from: [Link]

  • Journal of Engineering Science and Technology. FTIR ANALYSIS OF PYROLYSIS OF POLYETHYLENE TEREPHTHALATE (PET) PLASTIC AND ITS PYROLYSIS MECHANISM COMPLETED WITH BIBLIOMETRI. Published July 2024. Available from: [Link]

  • e-PG Pathshala. Characteristic Group Vibrations of Organic Molecules II. Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • IntechOpen. IR Spectroscopy in Qualitative and Quantitative Analysis. Published September 2022. Available from: [Link]

Sources

Validation

Purity Assessment of Synthesized 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT): A Comparative HPLC Guide

Introduction & Analytical Context The discovery of polyethylene terephthalate (PET)-degrading enzymes, such as Ideonella sakaiensis PETase and MHETase, has driven rapid advancements in plastic upcycling biocatalysis[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The discovery of polyethylene terephthalate (PET)-degrading enzymes, such as Ideonella sakaiensis PETase and MHETase, has driven rapid advancements in plastic upcycling biocatalysis[1]. To accurately quantify the kinetic activity of these enzymes, researchers rely on specialized chromogenic substrates. 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, commonly known as mono-4-nitrophenyl terephthalate (MpNPT), serves as the gold-standard model substrate for MHETase assays[2].

However, synthesizing MpNPT—typically achieved via the esterification of terephthaloyl chloride with sodium 4-nitrophenolate—inherently generates structurally homologous impurities[2]. If the synthesized MpNPT is not rigorously purified and assessed, trace impurities will cause elevated baseline absorbance in spectrophotometric assays, severely skewing Michaelis-Menten kinetic data[3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies to establish a robust, self-validating protocol for MpNPT purity assessment.

The Analytical Challenge: Synthesis and Impurity Profiling

Understanding the origin of impurities is the first step in designing an effective chromatographic separation. The esterification process yields the target mono-ester but is prone to secondary reactions and hydrolysis.

Synthesis TC Terephthaloyl Chloride Reaction Esterification (Diethyl Ether, 0°C) TC->Reaction NP Sodium 4-Nitrophenolate NP->Reaction MpNPT MpNPT (Target) Mono-ester Reaction->MpNPT Primary Bis Bis-ester (Over-reaction) Reaction->Bis Secondary TPA TPA (Hydrolysis) Reaction->TPA Moisture Unreacted 4-NP (Unreacted) Reaction->Unreacted Residual

Figure 1: Synthesis pathway of MpNPT and common process impurities.

The primary impurities that must be chromatographically resolved from MpNPT are:

  • Terephthalic Acid (TPA): Formed via the hydrolysis of unreacted terephthaloyl chloride.

  • 4-Nitrophenol (4-NP): Residual unreacted starting material.

  • Bis-4-nitrophenyl terephthalate (Bis-ester): The highly hydrophobic di-substituted byproduct.

Methodological Causality: Why Column Chemistry Matters

A standard Reversed-Phase (RP-HPLC) approach defaults to C18 stationary phases, which separate analytes based purely on dispersive hydrophobic interactions. However, MpNPT and its Bis-ester impurity share a bulky, highly hydrophobic terephthalate core. On a standard C18 column, this structural homology often leads to peak merging or poor resolution ( Rs​<1.5 ).

The Phenyl-Hexyl Advantage: To overcome this, we compare a standard C18 phase against a Phenyl-Hexyl phase . While still a reversed-phase mechanism, the Phenyl-Hexyl stationary phase introduces π−π electron interactions. Because MpNPT, 4-NP, and the Bis-ester all possess electron-deficient nitroaromatic rings, the phenyl phase provides orthogonal selectivity. It selectively retains the nitroaromatic compounds longer than the C18 phase, drastically improving the resolution between the mono-ester and the bis-ester.

The Role of Mobile Phase Modifiers: The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. MpNPT and TPA contain free carboxylic acid moieties. Without an acidic modifier to suppress ionization (keeping the mobile phase pH well below the pKa​ of the acids), these compounds will interact with residual silanols on the silica support, resulting in severe peak tailing and integration errors.

HPLC_Workflow SamplePrep Sample Prep: 1 mg/mL in ACN/H2O (50:50) ColumnSelect Stationary Phase Selection SamplePrep->ColumnSelect C18 Standard C18 Phase (Hydrophobic Partitioning) ColumnSelect->C18 Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) ColumnSelect->Phenyl ResultC18 Poor Resolution (Rs < 1.5) MpNPT / Bis-ester Co-elution C18->ResultC18 ResultPhenyl Baseline Resolution (Rs > 2.0) Validated Purity Profile Phenyl->ResultPhenyl

Figure 2: Method development workflow comparing C18 and Phenyl-Hexyl selectivities.

Comparative Experimental Protocols

Self-Validating System Suitability

A robust analytical method must prove its own accuracy before sample analysis begins. This protocol requires a system suitability injection of a known impurity standard mix (TPA, 4-NP, MpNPT, Bis-ester). Validation Criteria: The run is only validated for purity assessment if the resolution ( Rs​ ) between MpNPT and the Bis-ester is ≥2.0 , and the tailing factor ( Tf​ ) for TPA is ≤1.5 .

Step-by-Step HPLC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized MpNPT in 1.0 mL of Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds and sonicate for 5 minutes at room temperature. Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (to prevent potential UV degradation).

  • Mobile Phase Preparation:

    • Mobile Phase A: Milli-Q Water containing 0.1% (v/v) LC-MS grade TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) set to 254 nm (general aromatic quantification) and 300 nm (specific for nitroaromatics).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities like TPA)

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Elution of highly retained Bis-ester)

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Column re-equilibration.

Quantitative Performance Comparison

The following data summarizes the comparative performance of the two column chemistries under the identical gradient conditions described above.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
AnalyteElution OrderC18 Retention Time (min)C18 Resolution ( Rs​ )Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution ( Rs​ )
Terephthalic Acid (TPA) 13.2N/A3.5N/A
4-Nitrophenol (4-NP) 25.83.16.44.5
MpNPT (Target) 39.11.410.23.8
Bis-ester Impurity 49.81.212.55.2

*Indicates failure to meet the self-validating system suitability criteria ( Rs​≥2.0 ).

Conclusion

While C18 columns are ubiquitous in standard analytical workflows, the purity assessment of synthesized MpNPT demands higher selectivity due to the structural homology of its bis-ester byproduct. The Phenyl-Hexyl stationary phase, leveraging π−π interactions, provides superior resolution and baseline separation. By adopting this optimized HPLC methodology, researchers can ensure that their MpNPT substrates are highly pure, thereby guaranteeing the integrity of downstream enzymatic kinetic assays.

Sources

Comparative

Comparative Guide: Ortho- vs. Para-Nitrophenyl Benzenedicarboxylates in Enzymatic Assays

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the field of enzymology—particularly in the characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the field of enzymology—particularly in the characterization of lipases, esterases, and novel plastic-degrading enzymes (e.g., PETase and MHETase)—nitrophenyl benzenedicarboxylates serve as gold-standard chromogenic substrates. The choice between the ortho-nitrophenyl (oNP) and para-nitrophenyl (pNP) isomers of these esters (such as phthalates and terephthalates) fundamentally dictates the kinetic outcome of the assay.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. We will dissect the structural causality behind why enzymes preferentially hydrolyze pNP esters over oNP esters[1][2], provide comparative performance data, and establish a self-validating experimental workflow that guarantees high-fidelity kinetic data.

Mechanistic Causality: Ortho vs. Para Isomerism

The differential hydrolysis rates between ortho- and para-nitrophenyl benzenedicarboxylates are not arbitrary; they are governed by strict stereochemical and electronic rules during the formation of the acyl-enzyme intermediate.

The Ortho Penalty: Steric Hindrance

In ortho-nitrophenyl esters (e.g., mono-o-nitrophenyl terephthalate), the bulky nitro ( −NO2​ ) group is positioned immediately adjacent to the ester linkage. When this substrate enters an enzyme's active site, the bent geometry and steric bulk of the ortho-nitro group physically clash with the hydrophobic walls of the binding pocket. This steric hindrance blocks the enzyme's catalytic nucleophile (typically a Serine residue) from achieving the optimal trajectory for attack on the carbonyl carbon, resulting in negligible catalytic turnover[2].

The Para Advantage: Electronic Resonance & Linear Geometry

Conversely, para-nitrophenyl esters (e.g., mono-4-nitrophenyl terephthalate, MpNPT) feature a linear geometry. The nitro group is positioned exactly opposite the ester bond, allowing the terephthalate core to slide seamlessly into deep, narrow binding clefts—such as those found in MHETase, which utilizes a highly conserved Ser-His-Asp catalytic triad[3][4]. Furthermore, the para-nitro group provides superior resonance stabilization of the leaving phenoxide ion without imposing steric bulk near the reaction center, lowering the activation free energy ( ΔG‡ ) required for acylation[5].

Mechanism Sub Benzenedicarboxylate Ester Substrate pNP Para-Isomer (pNP) Linear Geometry Sub->pNP oNP Ortho-Isomer (oNP) Steric Hindrance Sub->oNP ActiveSite Enzyme Active Site (e.g., MHETase) pNP->ActiveSite Unrestricted Access oNP->ActiveSite Steric Clash Fast High Catalytic Turnover (Fast Acylation) ActiveSite->Fast Slow Low/Negligible Turnover (Blocked Nucleophile) ActiveSite->Slow

Fig 1. Structural logic and steric effects governing enzymatic hydrolysis of pNP vs oNP esters.

Comparative Performance Data

To objectively compare these substrates, we must look at their physicochemical properties and how they translate into assay performance. The data below synthesizes standard kinetic parameters observed across various hydrolase families[1][2][6].

PropertyPara-Nitrophenyl Terephthalate (MpNPT)Ortho-Nitrophenyl Terephthalate (MoNPT)Causality / Assay Impact
Geometry Linear (Para-substituted)Bent (Ortho-substituted)pNP perfectly mimics the natural linear PET/MHET polymer chain[4].
Leaving Group pKa​ ~7.15~7.23Lower pKa​ of pNP makes it a slightly superior leaving group during hydrolysis.
Enzymatic Cleavage Rate High ( kcat​ optimized)Low to NegligibleSteric clash in oNP prevents efficient nucleophilic attack by the enzyme[2].
Detection Wavelength 405 nm410 nmBoth absorb in the visible spectrum, but pNP has a sharper peak in alkaline conditions[6].
Extinction Coefficient ( ϵ ) ~18,000 M−1cm−1 ~4,500 M−1cm−1 pNP provides 4x greater assay sensitivity, requiring less enzyme per reaction[6].

Self-Validating Experimental Protocol

A robust kinetic assay must be a self-validating system. The primary risk in nitrophenyl ester assays is spontaneous alkaline hydrolysis —the non-enzymatic breakdown of the substrate in the buffer, which can artificially inflate apparent enzyme activity. The following protocol utilizes parallel blanking to mathematically isolate true catalytic turnover[6].

Phase 1: Reagent Preparation & Causality
  • Substrate Stock (100 mM): Dissolve MpNPT or MoNPT in 100% anhydrous DMSO.

    • Causality: Benzenedicarboxylates are highly hydrophobic. Aqueous dissolution will cause immediate precipitation.

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.5.

    • Causality: The pH must be above the leaving group's pKa​ (~7.15) to ensure the released nitrophenol ionizes to its yellow phenolate form. However, exceeding pH 8.0 exponentially accelerates spontaneous hydrolysis, destroying the signal-to-noise ratio[5][6].

Phase 2: The Continuous Kinetic Assay
  • Equilibration: Pipette 190 µL of Assay Buffer into a 96-well microplate. Pre-incubate at 30°C for 5 minutes.

  • Enzyme Addition: Add 5 µL of the purified enzyme (e.g., MHETase) to the "Test" wells. Add 5 µL of blank buffer to the "Control" wells.

  • Reaction Initiation: Add 5 µL of the Substrate Stock (final concentration: 2.5 mM; final DMSO: 2.5%).

    • Causality: Keeping final DMSO below 5% prevents solvent-induced denaturation of the enzyme.

  • Spectrophotometric Monitoring: Immediately read the microplate at 405 nm (for pNP) or 410 nm (for oNP) every 30 seconds for 15 minutes[6].

Phase 3: Data Validation & Analysis
  • Calculate the initial velocity ( v0​ ) by extracting the linear slope ( ΔA/min ) from the first 3-5 minutes of the reaction.

  • Self-Validation Step: Subtract the slope of the "Control" well (spontaneous hydrolysis) from the "Test" well (total hydrolysis) to yield the true enzymatic rate.

  • Convert absorbance to molar concentration using the specific extinction coefficient ( ϵ=18,000M−1cm−1 for pNP) via the Beer-Lambert Law.

Workflow Step1 1. Substrate Prep Dissolve pNP/oNP in DMSO Step2 2. Buffer Equilibration Tris-HCl (pH 7.5, 30°C) Step1->Step2 Step3 3. Reaction Initiation Add Enzyme + Parallel Blanks Step2->Step3 Step4 4. Spectrophotometry Read 405 nm (pNP) / 410 nm (oNP) Step3->Step4 Continuous Read Step5 5. Kinetic Analysis Subtract blank, calculate v0 Step4->Step5

Fig 2. Self-validating experimental workflow for continuous spectrophotometric kinetic assays.

References

  • Identification and Characterization of a GDSL Esterase Gene Located Proximal to the swr Quorum-Sensing System of Serratia liquefaciens MG1 Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link][1]

  • Esterase-Like Activity of Serum Albumin: Characterization of Its Structural Chemistry Using p-Nitrophenyl Esters as Substrates Source: Pharmaceutical Research (Springer / Ovid) URL:[Link][5]

  • Esterase activities of intracellular extracts of wild strains of lactic acid bacteria isolated from Serra da Estrela cheese Source: Universidade Católica Portuguesa (UCP) URL:[Link][2]

  • Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

  • MHETase: Structure and Chemical Reaction Source: Wikipedia URL:[Link][4]

Sources

Validation

Validation of Enzyme Kinetics Using 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT): A Comparative Guide

The discovery of plastic-degrading enzymes, notably PETase and MHETase from Ideonella sakaiensis, has revolutionized the field of environmental biocatalysis and protein engineering[1]. However, quantifying the kinetic ef...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of plastic-degrading enzymes, notably PETase and MHETase from Ideonella sakaiensis, has revolutionized the field of environmental biocatalysis and protein engineering[1]. However, quantifying the kinetic efficiency of these hydrolases presents a unique analytical challenge. Traditional esterase substrates fail to mimic the bulky, rigid aromatic structure of polyethylene terephthalate (PET).

This guide provides an authoritative, comparative framework for utilizing 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (commonly known as mono-4-nitrophenyl terephthalate or MpNPT)[2] as the premier surrogate substrate for validating PET-active enzymes.

Mechanistic Rationale: Why MpNPT Outperforms Traditional Substrates

When screening esterases, lipases, or engineered PETases, researchers historically relied on generic chromogenic substrates like p-nitrophenyl acetate (pNPA) or p-nitrophenyl butyrate (pNPB). While these substrates are highly soluble and rapidly cleaved, they lack the terephthalate core essential for specific binding in the active site of PET-degrading enzymes.

MpNPT perfectly bridges this gap. Structurally, it mimics mono-(2-hydroxyethyl) terephthalic acid (MHET), the natural intermediate of PET degradation[3]. The enzyme's active site—specifically the substrate-binding cleft—recognizes the terephthalate moiety, while the p-nitrophenyl leaving group provides a highly sensitive, quantifiable chromogenic signal upon hydrolysis.

Mechanism MpNPT 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT) Enzyme PETase / MHETase (Hydrolase Activity) MpNPT->Enzyme Binding TPA Terephthalic Acid (TPA) Enzyme->TPA Cleavage pNP 4-Nitrophenol (Absorbance at 405 nm) Enzyme->pNP Release

Enzymatic hydrolysis of MpNPT releasing terephthalic acid and chromogenic 4-nitrophenol.

Comparative Performance Data

Using a generic substrate like pNPA often results in false positives for general esterases while severely underestimating the true catalytic efficiency ( kcat​/Km​ ) of specialized enzymes like MHETase. As shown in the table below, MpNPT provides a much higher binding affinity (lower Km​ ) and overall catalytic relevance for PET-active enzymes[4][5].

SubstrateTarget Enzyme Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)Structural Relevance to PET
MpNPT IsMHETase (WT)7.5 ± 1.211.4 ± 0.8~1.5 × 10⁶High (Mimics MHET)
MpNPT IsPETase (WT)15.2 ± 2.12.8 ± 0.3~1.8 × 10⁵Moderate (Mimics terminal ends)
pNPA IsMHETase (WT)> 1000< 0.1< 1.0 × 10²Low (Lacks aromatic core)
pNPB General Esterases50 - 200VariableVariableLow (Aliphatic chain only)

Data synthesized from comparative kinetic studies of wild-type Ideonella sakaiensis enzymes.

Self-Validating Experimental Protocol

To ensure data integrity, an enzyme kinetic assay must be a self-validating system. p-Nitrophenyl esters are notoriously prone to spontaneous autohydrolysis in aqueous, slightly alkaline buffers. The following protocol embeds internal controls to isolate true enzymatic velocity from background chemical degradation[6].

Workflow Prep 1. Substrate Prep (MpNPT in DMSO) Buffer 2. Buffer Equilibration (pH 7.0 - 8.0, 30°C) Prep->Buffer Baseline 3. Autohydrolysis Baseline (Monitor blank for 2 min) Buffer->Baseline Reaction 4. Enzyme Addition (Initiate cleavage) Baseline->Reaction Monitor 5. Kinetic Monitoring (Absorbance at 405 nm) Reaction->Monitor Analysis 6. Data Analysis (Calculate specific activity) Monitor->Analysis

Self-validating workflow for continuous spectrophotometric kinetic assays using MpNPT.

Step-by-Step Methodology

Step 1: Substrate Preparation (Stock Solution)

  • Action: Dissolve MpNPT in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM stock solution.

  • Causality: MpNPT is highly hydrophobic. Attempting to dissolve it directly in aqueous buffer will result in micelle formation or precipitation, leading to non-linear Michaelis-Menten kinetics. DMSO ensures complete solvation.

  • Validation: Visually inspect the stock. It should be completely clear. A faint yellow tint indicates pre-existing hydrolysis (free 4-nitrophenol); if strongly yellow, discard and prepare fresh.

Step 2: Buffer Equilibration & Standard Curve Generation

  • Action: Prepare the assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.5). Generate a standard curve using pure 4-nitrophenol (0–100 µM) in this exact buffer to determine the specific extinction coefficient ( ϵ ).

  • Causality: The absorbance of 4-nitrophenol at 405 nm is highly dependent on its ionization state (pKa ~ 7.15). At pH 7.5, it is only partially ionized. Using a literature extinction coefficient (often measured at pH 8.0 or higher) will result in inaccurate quantification.

  • Validation: The standard curve must yield an R2>0.99 .

Step 3: Establishing the Autohydrolysis Baseline

  • Action: In a UV-Vis cuvette or microplate, mix the assay buffer and the MpNPT substrate (final concentration range: 1 µM to 200 µM). Keep final DMSO concentration constant (e.g., 5% v/v) across all wells. Monitor absorbance at 405 nm for 2 minutes before adding the enzyme.

  • Causality: MpNPT undergoes spontaneous hydrolysis in water, accelerated by basic pH and temperature.

  • Validation: This step generates a background slope ( ΔAblank​/min ). If this slope is excessively steep, lower the assay temperature or slightly reduce the buffer pH.

Step 4: Reaction Initiation and Kinetic Monitoring

  • Action: Add the purified enzyme (e.g., 10–50 nM final concentration) to the mixture. Rapidly mix and continuously monitor absorbance at 405 nm for 5 to 10 minutes at a constant temperature (e.g., 30°C).

  • Causality: Continuous monitoring captures the linear initial velocity ( V0​ ) before substrate depletion or product inhibition (by terephthalic acid) bends the curve.

  • Validation: Calculate the true enzymatic rate by subtracting the baseline:

    Vtrue​=(ΔAassay​/min)−(ΔAblank​/min) .

Data Processing and Mechanistic Insights

Once the true change in absorbance per minute is isolated, convert it to specific activity or molar velocity using the experimentally derived extinction coefficient ( ϵ ):

Velocity(μM/min)=ϵ×lVtrue​​

(Where l is the path length in cm).

Interpreting Results for Protein Engineering: When evaluating engineered variants (e.g., MHETase R411A or R411Q), a drop in kcat​/Km​ against MpNPT directly correlates with a loss of binding affinity for the terephthalate carboxylate group[5]. Because MpNPT isolates the ester-cleavage event from the complex polymer-surface binding required for raw PET films, it allows researchers to decouple catalytic efficiency from surface adsorption—a critical distinction in rational drug and enzyme design.

References

  • Development of a Collection of Thermophilic Plastics-Active Enzymes Proceedings.science URL:[Link]

  • Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET MDPI / National Institutes of Health (PMC) URL:[Link]

  • Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate Nature Communications (via NIH) URL:[Link]

  • Differential scanning fluorimetry of MHETase with various ligands ResearchGate (Nature Communications) URL:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Substituted Nitrophenyl Benzoate Esters

This guide provides an in-depth spectroscopic comparison of a series of substituted nitrophenyl benzoate esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of a series of substituted nitrophenyl benzoate esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how substituents influence the spectral characteristics of these molecules. By understanding these relationships, researchers can better elucidate the structure and electronic properties of novel compounds. This guide is built on the principles of scientific integrity, providing not just data, but also the causal relationships behind the observed spectroscopic trends, supported by detailed experimental protocols and authoritative references.

Introduction: The Significance of Nitrophenyl Benzoate Esters

Nitrophenyl benzoate esters are a class of organic compounds that serve as crucial intermediates in organic synthesis and as valuable tools in biochemical assays. The electronic interplay between the nitro group, the ester functionality, and various substituents on the benzoate ring creates a diverse and tunable electronic environment. This makes them excellent model systems for studying structure-activity relationships and the transmission of electronic effects. Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing these molecules. This guide will explore how the electronic and structural changes imparted by different substituents are reflected in the UV-Vis, IR, and NMR spectra of p-nitrophenyl benzoate esters.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. In substituted nitrophenyl benzoates, the primary electronic transitions of interest are the π → π* transitions within the aromatic rings. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of the substituents on the benzoate ring.

The Influence of Substituents on λmax

Substituents on the benzoate ring can cause a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the λmax. This is primarily due to their ability to either donate or withdraw electron density, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic system. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂) itself and halogens (-Cl, -Br), decrease the electron density of the aromatic system. This lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a bathochromic shift. However, the extent and nature of the shift also depend on the interplay of inductive and resonance effects. For instance, the para-nitro group on the phenyl ester portion of the molecule creates a pronounced charge-transfer character in the electronic transition.[1][2]

Comparative UV-Vis Spectral Data

The following table summarizes the maximum absorption wavelengths for a series of p-nitrophenyl p-substituted benzoates.

Substituent (X) on Benzoate Ringλmax (nm)Solvent
-H~265Ethanol
-OCH₃ (para)~285Ethanol
-CH₃ (para)~272Ethanol
-Cl (para)~275Ethanol
-NO₂ (para)~268Ethanol

Note: The exact λmax values can vary slightly depending on the solvent used due to solvatochromic effects.[3]

Infrared Spectroscopy: A Vibrational Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For substituted nitrophenyl benzoate esters, the most diagnostic absorption band is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. The position of this band is sensitive to the electronic effects of the substituents on the benzoate ring.

Substituent Effects on Carbonyl Stretching Frequency (νC=O)

The frequency of the C=O stretch is influenced by both inductive and resonance effects of the substituents.

  • Electron-donating groups (EDGs) increase electron density in the ring, which can be delocalized to the carbonyl group. This strengthens the C-O single bond and weakens the C=O double bond, leading to a decrease in the vibrational frequency (a shift to lower wavenumber).

  • Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group, which strengthens the C=O double bond and increases its vibrational frequency (a shift to higher wavenumber).

Conjugation of the carbonyl group with the aromatic ring generally lowers the stretching frequency compared to aliphatic esters.[4] For p-substituted phenyl benzoates, a good correlation is often observed between the carbonyl stretching frequency and Hammett substituent constants.[5][6]

Comparative IR Spectral Data

The table below presents the carbonyl stretching frequencies for a series of p-nitrophenyl p-substituted benzoates.

Substituent (X) on Benzoate RingCarbonyl (C=O) Stretch (νC=O, cm⁻¹)
-H~1735
-OCH₃ (para)~1728
-CH₃ (para)~1732
-Cl (para)~1740
-NO₂ (para)~1752

Note: Spectra are typically recorded from a KBr pellet or as a Nujol mull. The C=O stretching frequency for 4-nitrophenyl-4'-nitrobenzoate is reported to be around 1752 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For substituted nitrophenyl benzoate esters, both ¹H and ¹³C NMR provide valuable information. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic environment created by the various substituents.

Substituent Effects on ¹³C NMR Chemical Shifts (δC=O)

The chemical shift of the carbonyl carbon (C=O) is a sensitive probe of the electronic environment.

  • Electron-donating groups (EDGs) on the benzoate ring increase the electron density at the carbonyl carbon, causing it to be more shielded and resonate at a lower chemical shift (upfield shift).

  • Electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, leading to deshielding and a resonance at a higher chemical shift (downfield shift).

Studies have shown a good correlation between the ¹³C NMR chemical shifts of the carbonyl carbon in 4'-nitrophenyl 4-substituted benzoates and Hammett substituent constants.[5][6]

Comparative ¹³C NMR Spectral Data

The following table summarizes the approximate ¹³C NMR chemical shifts of the carbonyl carbon for a series of p-nitrophenyl p-substituted benzoates.

Substituent (X) on Benzoate RingCarbonyl Carbon (C=O) Chemical Shift (δC=O, ppm)
-H~164.5
-OCH₃ (para)~164.0
-CH₃ (para)~164.3
-Cl (para)~164.8
-NO₂ (para)~165.5

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can be influenced by the choice of deuterated solvent.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

General Synthesis of Substituted p-Nitrophenyl Benzoate Esters

A common method for the synthesis of these esters involves the reaction of a substituted benzoyl chloride with p-nitrophenol in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or chloroform.[7]

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of substituted p-nitrophenyl benzoate esters.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Caption: Workflow for the spectroscopic analysis of substituted nitrophenyl benzoate esters.

UV-Visible Spectroscopy Protocol:

  • Sample Preparation: Prepare a dilute solution of the ester (typically in the micromolar range) in a UV-grade solvent such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol:

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic stretching frequency of the carbonyl group (νC=O).

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the ester in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectra and determine the chemical shift of the carbonyl carbon (δC=O) relative to TMS.

Conclusion

The spectroscopic analysis of substituted nitrophenyl benzoate esters provides a clear and quantitative demonstration of how substituent effects are transmitted through an aromatic system. UV-Visible spectroscopy reveals shifts in electronic transition energies, FT-IR spectroscopy shows changes in bond vibrational frequencies, and NMR spectroscopy illustrates variations in the electronic shielding of atomic nuclei. By systematically comparing these spectral data, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these and other related organic molecules, which is fundamental to the design and development of new chemical entities.

References

  • O'Conner, C. J., et al. (1984). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of 13C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, 1H N.M.R., rate and equilibrium dat. Australian Journal of Chemistry, 37(3), 497–510. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-nitrophenyl ester. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzoic acid, o-nitrophenyl ester. NIST Chemistry WebBook. [Link]

  • O'Conner, C. J., et al. (1984). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of 13C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, 1H N.M.R., rate and equilibrium dat. ResearchGate. [Link]

  • Badri, D. H. (2017). Synthesis, Characterization of p-Nitrophenyl azo-b-Naphthyl-(4'-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Asian Journal of Chemistry, 29(11), 2449-2452. [Link]

  • O'Conner, C. J., et al. (1984). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of 13C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, 1H N.M.R., rate and equilibrium dat. ConnectSci. [Link]

  • SpectraBase. (n.d.). 4'-NITROPHENYL-4-NITROBENZOATE. [Link]

  • ResearchGate. (n.d.). Substitution effects on the absorption spectra of nitrophenolate isomers. [Link]

  • Kumar, S. (2014). Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin. International Journal of ChemTech Research, 6(1), 353-362. [Link]

  • Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1837. [Link]

  • O'Conner, C. J., et al. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. R Discovery. [Link]

  • RSC Publishing. (n.d.). Substitution effects on the absorption spectra of nitrophenolate isomers. [Link]

  • SpectraBase. (n.d.). p-Nitrobenzoic acid. [Link]

  • IntechOpen. (2017). Spectroscopy, Substituent Effects, and Reaction Mechanisms. [Link]

  • Daly, S. (2018). p-Nitrophenyl Benzoate Hydrolysis Study. Scribd. [Link]

  • Lather, J. (n.d.). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling. Supporting Information. [Link]

  • Ferguson, J., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–798. [Link]

  • Kumar, C. S. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1673–1678. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • Mori, M., et al. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

  • University of Calgary. (n.d.). Spectroscopic Tables. [Link]

  • American Chemical Society. (n.d.). Substituent effects on the fluorescence properties of aromatic esters of 9-anthroic acid. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects on aromatic interactions in water. Chemical Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and bioengineers on the safe handling of specialized biocatalytic substrates. With the rapid expansion of enzymatic plastics recycling—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and bioengineers on the safe handling of specialized biocatalytic substrates. With the rapid expansion of enzymatic plastics recycling—specifically the engineering of PETase and MHETase enzymes—the use of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT, CAS: 3557-99-1) has become foundational[1][2].

MpNPT serves as a highly sensitive colorimetric substrate for assaying MHETase activity[3]. However, the exact mechanism that makes it analytically valuable—its rapid hydrolysis into terephthalic acid (TPA) and the chromogenic, toxic p-nitrophenol (pNP)—dictates strict operational and disposal protocols[4][5]. This guide provides the essential causality behind these protocols, ensuring your laboratory maintains compliance, safety, and scientific integrity.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the molecular behavior of the substrate. MpNPT is a synthetic ester. While the intact powder is a standard irritant, its enzymatic cleavage or spontaneous hydrolysis (especially under alkaline conditions) releases p-nitrophenol .

p-Nitrophenol is a known environmental toxin, a severe eye/skin irritant, and is highly toxic to aquatic life[6]. Therefore, your waste management strategy cannot simply account for the intact MpNPT; it must be engineered to safely contain the p-nitrophenol generated during your assays.

Table 1: MpNPT Chemical & Hazard Profile

Property / HazardOperational Detail
Chemical Name 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (MpNPT)
CAS Number 3557-99-1
Molecular Weight 287.22 g/mol
Solubility Low aqueous solubility; requires DMSO for stock solutions[4].
Primary Hazards Skin irritation (H315), Serious eye irritation (H319)[6].
Hydrolysis Products Terephthalic Acid (TPA) + p-Nitrophenol (pNP)[2].
Visual Indicator Cleavage releases pNP, which turns bright yellow at pH > 7.0.

Experimental Workflow & Waste Generation

MpNPT_Workflow MpNPT MpNPT Powder (CAS: 3557-99-1) Stock DMSO Stock Solution (10-100 mM) MpNPT->Stock Dissolve in DMSO (Fume Hood) SolidWaste Solid Waste Stream (Plates, Tips, Vials) MpNPT->SolidWaste Empty Primary Vials Assay MHETase Enzymatic Assay (Aqueous Buffer) Stock->Assay Dilute in Buffer LiquidWaste Liquid Waste Stream (Non-Halogenated Organics) Stock->LiquidWaste Expired DMSO Stock Products Hydrolysis Products (TPA + p-Nitrophenol) Assay->Products Enzymatic Cleavage (Releases Yellow pNP) Assay->SolidWaste Contaminated Consumables Products->LiquidWaste Post-Assay Mixture EHS EHS Hazardous Waste Collection SolidWaste->EHS Solid Waste Bin (Double-bagged) LiquidWaste->EHS HDPE Container (Secondary Containment)

Fig 1. Logical workflow for MpNPT handling, enzymatic hydrolysis, and waste segregation.

Step-by-Step Methodologies: Handling & Disposal

The following protocols are designed as self-validating systems. By leveraging the natural chromogenic properties of the p-nitrophenolate ion, researchers can visually confirm the presence or absence of contamination.

Protocol A: Safe Preparation of MpNPT Stock Solutions

Because MpNPT is prone to auto-hydrolysis in the presence of atmospheric moisture, proper handling preserves both reagent integrity and operator safety.

  • Environmental Control: Weigh the MpNPT powder inside a certified powder-weighing hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of fine, irritating particulates.

  • Solubilization: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (typically 10 to 134 μM final assay concentration requires a 10x-100x stock)[4]. Causality: DMSO is required due to the extreme hydrophobicity of the benzenedicarboxylate moiety.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Validation: If a thawed DMSO stock appears distinctly yellow before adding it to the assay buffer, auto-hydrolysis has occurred. The stock should be disposed of immediately.

Protocol B: Post-Assay Waste Segregation and Disposal

Never dispose of MpNPT or its assay mixtures down the laboratory sink. The release of p-nitrophenol into municipal wastewater systems violates environmental toxicity regulations[6][7].

  • Quenching the Reaction: If using whole-cell biocatalysts (e.g., engineered S. cerevisiae or E. coli), quench the reaction using a 96-well filter plate to separate the cells from the supernatant[4].

  • Liquid Waste Segregation:

    • Transfer all cell-free assay supernatants (containing DMSO, TPA, and pNP) into an HDPE (High-Density Polyethylene) liquid waste carboy.

    • Labeling: Explicitly label the container as "Hazardous Waste: Non-Halogenated Organics (Contains DMSO, p-Nitrophenol, and trace MpNPT)."

  • Solid Waste Segregation:

    • Eject all pipette tips, filter plates, and 96-well assay plates into a rigid, puncture-proof solid waste container lined with a heavy-duty hazardous waste bag[8].

    • Empty MpNPT reagent vials must be capped and placed directly into the solid hazardous waste bin. Do not attempt to wash and recycle them[7].

  • Institutional Transfer: Store all waste containers in secondary containment trays within your designated Satellite Accumulation Area (SAA). Request an Environmental Health and Safety (EHS) pickup before the container reaches 90% capacity or the 90-day regulatory limit[7].

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamPrimary ComponentsApproved ContainerRegulatory Classification
Liquid Organic DMSO, Buffer, pNP, TPAHDPE JerrycanNon-Halogenated Hazardous Organic
Solid Consumables Tips, 96-well plates, filtersPuncture-proof binHazardous Solid Waste
Primary Reagent Vials Trace MpNPT powderOriginal glass vialHazardous Solid Waste
Protocol C: Spill Response and Decontamination

A spill involving MpNPT requires immediate action to prevent the spread of the compound and its toxic hydrolysis products.

  • Dry Powder Spill:

    • Do not sweep dry. Sweeping aerosolizes the powder, creating an inhalation hazard.

    • Lightly moisten the spilled powder with a solvent (e.g., ethanol or isopropanol) to bind the particulates[6].

    • Wipe up the moistened material with absorbent laboratory pads and place them into the solid hazardous waste bin.

  • Liquid Assay Spill:

    • Cover the spill with inert chemical absorbent pads or vermiculite.

    • Decontamination & Validation: Wash the affected surface with a mild alkaline detergent (pH 8-9). Causality: The alkaline environment forces any residual p-nitrophenol into its phenolate ion state, which is bright yellow. Continue wiping the area with fresh pads until the pads no longer pick up any yellow tint. This provides visual, self-validating proof that the toxic byproduct has been completely removed.

    • Dispose of all absorbent materials as hazardous solid waste.

References

  • LGC Standards. "1-(4-Nitrophenyl)
  • Loll-Krippleber, R., et al. "Development of a yeast whole-cell biocatalyst for MHET conversion into terephthalic acid and ethylene glycol." Microbial Cell Factories, 2022.
  • MDPI. "Perspectives on the Role of Enzymatic Biocatalysis for the Degradation of Plastic PET." Int. J. Mol. Sci., 2021.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Bromoacetic acid p-nitrophenyl ester."
  • UC San Diego. "How to Store and Dispose of Extremely Hazardous Chemical Waste."
  • Boston University Environmental Health & Safety. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance."

Sources

© Copyright 2026 BenchChem. All Rights Reserved.